JNK Inhibitor VIII

Catalog No.
S531363
CAS No.
894804-07-0
M.F
C18H20N4O4
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JNK Inhibitor VIII

CAS Number

894804-07-0

Product Name

JNK Inhibitor VIII

IUPAC Name

N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2-(2,5-dimethoxyphenyl)acetamide

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23)

InChI Key

KQMPRSZTUSSXND-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

TCS-JNK-6o; TCS JNK-6o; TCS-JNK 6o; c-Jun N-terminal Kinase Inhibitor VIII; JNK Inhibitor VIII

Canonical SMILES

CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N

The exact mass of the compound JNK Inhibitor VIII is 356.1485 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biochemical and Functional Properties

Author: Smolecule Technical Support Team. Date: February 2026

JNK Inhibitor VIII exhibits high potency and selectivity across the JNK isoforms.

Property JNK1 JNK2 JNK3
Binding Affinity (Ki) 2 nM [1] 4 nM [1] 52 nM [1] [2]
Cellular Activity (EC₅₀) Inhibits c-Jun phosphorylation (Ser63) with an EC₅₀ of 920 nM in HepG2 cells [1]

Its key reported functions include:

  • Suppresses Apoptosis: The inhibitor has been shown to suppress apoptosis, caspase cleavage, and cytochrome C release [3].
  • Blocks JNK Phosphorylation: It blocks the phosphorylation of JNK without affecting the expression of IL-6, IL-8, or COX-2 [3].
  • Reduces TGF-induced JNK Activation: It has been noted to reduce transforming growth factor-beta (TGF-β)-induced JNK activation [3].
  • Preferential Cytotoxicity: It preferentially blocks the growth of PTEN (a tumor suppressor gene)-null mouse embryonic fibroblasts [1].

Experimental Evidence and Applications

The inhibitor has been utilized in various research contexts to elucidate the role of JNK signaling.

Research Area Findings Citation
Hepatic Fibrosis This compound modulated hepatic fibrosis in a study, highlighting the role of JNK in liver disease. [3]
Viral Infection A study on Yellow Fever Virus found that MEK/ERK, not JNK, activation is decisive for replication, providing context on pathway specificity. [3]
Neuronal Survival Research on aged sympathetic neurons showed that short-term JNK inhibition could promote survival and growth. [3]

Important Research-Use-Only Note

This compound is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans [3].

Pathway and Experimental Workflow

The diagram below illustrates the core JNK signaling pathway and the mechanism of this compound, which provides context for its application in experiments.

jnk_pathway JNK Signaling Pathway and Inhibitor Mechanism cluster_stress Extracellular Stimuli UV UV MKKK MAPKKKs (e.g., MLK, ASK1) UV->MKKK Cytokines Cytokines Cytokines->MKKK Stress Stress Stress->MKKK MKK4_7 MKK4 / MKK7 MKKK->MKK4_7 JNK JNK1/2/3 (Phosphorylated & Activated) MKK4_7->JNK Phosphorylation (Thr183/Tyr185) Transcription Altered Gene Expression JNK->Transcription Apoptosis Apoptosis JNK->Apoptosis Survival Cell Survival JNK->Survival Inhibitor This compound Inhibitor->JNK Binds ATP site Ki: 2-52 nM

This compound acts by competitively binding to the ATP-binding site of JNK, preventing its phosphorylation and subsequent activation of downstream processes like apoptosis and gene expression.

Key Considerations for Researchers

  • Isoform Selectivity: this compound shows the highest affinity for JNK1 (Ki = 2 nM) and lowest for JNK3 (Ki = 52 nM) [1] [2]. This property is valuable for dissecting the specific roles of different JNK isoforms.
  • Cellular Context Matters: JNK signaling can have dual roles, promoting either cell survival or apoptosis depending on the cellular context and stimulation duration [4]. Experimental results should be interpreted accordingly.
  • Handling and Storage: As a solid, it should be stored at -20°C, protected from light, and is typically dissolved in DMSO [1].

References

Key Experimental Findings and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

JNK-IN-8 has been extensively characterized in both biochemical and cellular settings. The following table summarizes key experimental findings from the literature.

Assay Type Cell Line / Model Key Finding / Protocol Summary Reference
Cellular Target Engagement HEK293-T Ectopic expression of wild-type vs. C116S mutant JNK; JNK-IN-8 inhibits c-Jun phosphorylation only in WT, confirming Cys116-dependent action [1] [1]
Viability & Synergy MDA-MB-231, HCC1569, MDA-MB-436 (TNBC) Treatment with JNK-IN-8 and lapatinib synergistically reduces cell viability (Combination Index <1). Induces apoptosis measured by flow cytometry [1] [1]
Mechanism in Cancer MDA-MB-231 (TNBC) Combination with lapatinib reduces NF-κB, AP-1, and Nrf2 transcriptional activity, leading to ~10-fold increase in ROS; cell death is rescued by antioxidants or overexpression of p65/Nrf2 [1] [1]
In Vivo Efficacy Mice with MDA-MB-231 xenografts JNK-IN-8 (details on dosage not fully specified in results) combined with lapatinib significantly delays tumor growth [1] [1]

Visualizing the Mechanism of Action in a Cellular Context

The diagram below illustrates the core mechanism by which JNK-IN-8 operates and how its inhibition of JNK signaling leads to cellular outcomes, such as sensitizing cancer cells to other drugs.

G cluster_path JNK Signaling Pathway Lapatinib Lapatinib (EGFR/HER2 Inhibitor) JNK JNK (Active) Lapatinib->JNK Induces Feedback Activation JNKIN8 JNK-IN-8 JNK_Inhibited JNK (Covalently Inhibited) JNKIN8->JNK_Inhibited Covalent Binding (via Cys116) cJun_P p-c-Jun (Transcriptionally Active) JNK->cJun_P Phosphorylates JNK_Inhibited->cJun_P Inhibits Phosphorylation cJun c-Jun (Transcription Factor) cJun->cJun_P AP1 AP-1 Complex cJun_P->AP1 Forms AntioxidantGenes Antioxidant Response Genes AP1->AntioxidantGenes Activates Transcription NRF2 NRF2 NRF2->AntioxidantGenes Activates Transcription NFkB NF-κB NFkB->AntioxidantGenes Activates Transcription ROS ↑ Reactive Oxygen Species (ROS) AntioxidantGenes->ROS Neutralizes CellDeath Cell Death ROS->CellDeath Cytotoxic Level

This diagram shows how JNK-IN-8 covalently inhibits JNK, blocking its pro-survival signaling. When combined with a drug like lapatinib, this disruption overwhelms the cell's antioxidant defenses, leading to lethal ROS accumulation and cell death [1].

Key Insights for Research Applications

Based on the current literature, here are the primary applications and implications of using JNK-IN-8 in research:

  • Overcoming Drug Resistance: A key finding is that JNK-IN-8 can synergize with lapatinib to kill Triple-Negative Breast Cancer (TNBC) cells that are otherwise resistant to lapatinib alone [1]. This suggests its potential in combination therapies.
  • Inducing Oxidative Stress: The synergistic cell death is primarily driven by a massive increase in Reactive Oxygen Species (ROS) due to the combined inhibition of JNK, NF-κB, AP-1, and Nrf2 master regulators of the antioxidant response [1].
  • A Selective Pharmacological Probe: As a highly selective and covalent inhibitor, JNK-IN-8 is an excellent tool for interrogating JNK-dependent signaling pathways in cells, with minimal off-target effects compared to older inhibitors like SP600125 [1] [2].

References

Representative ATP-competitive Reversible JNK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of several prominent reversible JNK inhibitors.

Inhibitor Name Key Characteristics JNK Isoform Potency (IC50/Ki) Primary Advantages Reported Limitations / Off-Target Effects

| SP600125 | - Anthrapyrazolone-based

  • Reversible & ATP-competitive [1] [2]
  • Orally active [2] | - JNK1: 40 nM [2]
  • JNK2: 40 nM [2]
  • JNK3: 90 nM [2]
  • Cellular IC50 (c-Jun phosphorylation): 5-10 µM [2] | - Widely used as a pharmacological tool
  • Demonstrated anti-inflammatory and anticancer activity in models [2] | - Inhibits NAD(P)H: quinone oxidoreductase 1 (NQO1) independently of JNK inhibition [3]
  • Can induce phosphorylation of p38 MAPK in some cell lines (e.g., MIN6 beta cells at 20 µM) [2] | | Cyclohexenone-based (e.g., 1aR-IN-8) | - Precision-guided, reversible covalent warhead [4]
  • Targets conserved cysteine (e.g., Cys116 in JNK1) [4] | - Target engagement in live cells: ~10 nM [4] | - High resilience against off-target thiols (e.g., glutathione) [4]
  • Binding affinity and residence time can be fine-tuned [4] | - More complex synthetic elaboration [4] | | CC-401 | - Second-generation ATP-competitive inhibitor [5] | Information not specified in search results | - High capacity for JNK inhibition; efficacy in renal injury models [5] | - A phase I clinical trial for acute myeloid leukemia was discontinued [5] |

Experimental Protocols for Key Assays

Here are detailed methodologies for common experiments used to characterize JNK inhibitors, primarily based on the foundational research with SP600125 [1].

Biochemical Kinase Activity Assay

This protocol measures the direct inhibition of JNK kinase activity in vitro.

  • Principle: A recombinant JNK enzyme phosphorylates a substrate (like glutathione S-transferase-c-Jun fusion protein). Inhibition reduces substrate phosphorylation.
  • Materials: Recombinant JNK (JNK1, JNK2, JNK3), substrate (e.g., GST-c-Jun), [γ-³²P]ATP or ATP, test inhibitor (e.g., SP600125 dissolved in DMSO), assay buffer.
  • Procedure:
    • Reaction Setup: Incubate JNK enzyme with varying concentrations of the inhibitor in assay buffer.
    • Initiation: Start the reaction by adding substrate and ATP.
    • Incubation: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 30 minutes).
    • Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Methods include:
      • Radioactive Assay: Use [γ-³²P]ATP, capture the substrate on filter paper, and measure incorporated radioactivity with a scintillation counter [1].
      • Non-Radiometric Assays: Use antibody-based detection (e.g., ELISA) or a time-resolved fluorescence assay [1].
  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value. Double-reciprocal analysis can be used for a full kinetic evaluation to confirm the ATP-competitive mechanism [1].
Cellular Target Engagement (NanoBRET Assay)

This live-cell assay measures the direct binding of an inhibitor to its JNK target within the complex cellular environment [4].

  • Principle: JNK is tagged with a nanoluciferase (NanoLuc) donor. A fluorescent tracer molecule that binds to JNK is conjugated to a BRET acceptor. If a test inhibitor binds to JNK, it competes with the tracer, reducing the BRET signal.
  • Materials:
    • HEK293T cells expressing JNK-NanoLuc fusion protein [4].
    • Cell-permeable, fluorescent JNK tracer.
    • NanoBRET substrate (e.g., furimazine).
    • Test inhibitors.
  • Procedure:
    • Cell Preparation: Seed cells expressing JNK-NanoLuc into a multi-well plate.
    • Treatment: Add the tracer and increasing concentrations of the test inhibitor to the cells.
    • Incubation: Incubate for a desired period (e.g., 2-4 hours) to allow for cellular uptake and target engagement.
    • Signal Measurement: Add the NanoBRET substrate and immediately measure both donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission wavelengths using a plate reader.
  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to generate a competition curve and determine the IC50 value for cellular target engagement [4].
Functional Pathway Inhibition in Cells

This assay evaluates the functional consequence of JNK inhibition on its downstream signaling pathway.

  • Principle: Activate the JNK pathway (e.g., with osmotic stress) and measure the phosphorylation level of c-Jun, a direct JNK substrate, via Western blot.
  • Materials: Cell line (e.g., HEK293T, SH-SY5Y), JNK pathway activator (e.g., 0.5-1 M sorbitol), test inhibitors, antibodies for Western blot (anti-phospho-Ser63-c-Jun, anti-total c-Jun, anti-total JNK as loading control).
  • Procedure:
    • Cell Pre-treatment: Pre-incubate cells with the inhibitor for a set time (e.g., 1-2 hours).
    • Pathway Activation: Stimulate cells with sorbitol for 20-30 minutes.
    • Cell Lysis: Lyse cells and quantify protein concentration.
    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
  • Data Analysis: Visualize bands via chemiluminescence. Effective JNK inhibitors will reduce the phospho-c-Jun signal without affecting total JNK or c-Jun levels [4]. Irreversible inhibitors like JNK-IN-8 may also cause a mobility shift in the JNK band [4].

JNK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core JNK signaling pathway and the mechanism of action for ATP-competitive reversible inhibitors.

G cluster_0 Kinase Domain Stress Stress Stimuli (UV, Cytokines, Osmotic) MKK4 MAP2K (MKK4/7) Stress->MKK4 Activates JNK JNK (Phosphorylated) MKK4->JNK Phosphorylates Nucleus Nucleus JNK->Nucleus Translocates to cJun c-Jun (Transcription Factor) Response Cellular Response (Apoptosis, Inflammation) cJun->Response Gene Expression Nucleus->cJun Phosphorylates ATP ATP KinaseDomain JNK ATP-binding site ATP->KinaseDomain Competes with Inhibitor ATP-competitive Reversible Inhibitor (e.g., SP600125) Inhibitor->KinaseDomain Binds

This diagram shows the core JNK signaling cascade and the mechanism by which ATP-competitive inhibitors like SP600125 bind to the kinase's ATP-binding site, preventing phosphorylation and activation of downstream targets like c-Jun [5] [1] [6].

Key Insights for Research Applications

  • Isoform Specificity is Crucial: The three JNK isoforms (JNK1, JNK2, JNK3) can have distinct and sometimes opposing functions in cancer and other diseases [5]. Newer inhibitors are being designed for isoform specificity, which is critical for targeted therapy [4] [5].
  • Context-Dependent JNK Roles: JNK can promote both cell survival and apoptosis. The outcome often depends on the cell type, stimulus, and duration of activation (e.g., transient vs. sustained) [5]. This duality must be considered when interpreting inhibitor experiments.
  • Beyond the Classic Model: While inhibiting JNK is often aimed at blocking pro-survival signaling in cancer, a quantitative systems pharmacology study on refractory HER2-positive breast cancer suggested that activating the JNK pathway could be a promising strategy to induce cell death, highlighting the complex, context-dependent nature of this target [7].

References

Biochemical Properties and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

JNK Inhibitor VIII, also known as TCS JNK 6o, is a cell-permeable pyridinylamide compound that acts as a reversible and ATP-competitive inhibitor of JNK isoforms [1]. It binds to the ATP-binding site of the kinases, preventing phosphorylation and activation of downstream substrates like c-Jun [2].

The inhibitor shows high potency and notable selectivity for JNK isoforms, making it a valuable research tool. Its key biochemical properties are summarized below.

Property Description
Molecular Formula C₁₈H₂₀N₄O₄ [1]
Molecular Weight 356.38 g/mol [2]
Physical Form Brown solid [1]
Solubility Soluble in DMSO (10 mg/mL) [1]
Mechanism Reversible, ATP-competitive inhibitor [1]
Primary Target c-Jun N-terminal Kinase (JNK) family [2]

Quantitative Potency Data

The inhibitory strength of this compound against different JNK isoforms has been characterized using dissociation constant (Ki) and half-maximal inhibitory concentration (IC₅₀). The tables below summarize its potency.

Table 1: Inhibition Constants (Kᵢ) The Kᵢ value represents the binding affinity, with a lower value indicating higher potency [3] [1] [2].

JNK Isoform Kᵢ (nM)
JNK1 2 nM
JNK2 4 nM
JNK3 52 nM

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) The IC₅₀ value is the concentration needed to inhibit half of the kinase activity in a cell-free assay [2].

JNK Isoform IC₅₀ (nM)
JNK1 45 nM
JNK2 160 nM

Table 3: Cellular Activity This table shows the compound's activity in a cell-based functional assay conducted in HepG2 cells [2].

Assay Type Cell Line Value
Inhibition of c-Jun Phosphorylation HepG2 EC₅₀ = 920 nM

Applications in Research

This compound is primarily used in basic and translational research to elucidate the role of JNK signaling. Key applications include:

  • Mechanistic Studies: Used to investigate JNK signaling pathways triggered by environmental stress, inflammatory cytokines, and growth factors [4].
  • Cancer Research: Preferentially blocks the growth of PTEN-null mouse embryonic fibroblasts and inhibits cell viability in various human cancer cell lines [1] [2].
  • Selectivity Profiling: Displays excellent selectivity for JNK over many other kinases, making it a relatively clean tool for attributing observed effects to JNK inhibition [1].

Comparison with Other JNK Inhibitors

This compound differs from other common JNK inhibitors in its properties. The diagram below compares its mechanism with an irreversible inhibitor.

G cluster_reversible Reversible Inhibitor (e.g., this compound) cluster_irreversible Irreversible Inhibitor (e.g., JNK-IN-8) JNK1 JNK Enzyme (Active Site) Complex1 Reversible Complex JNK1->Complex1 Inhibitor1 Inhibitor Inhibitor1->Complex1 Binds Complex1->Inhibitor1 Dissociates JNK2 JNK Enzyme (Cysteine Residue) Complex2 Permanent Covalent Complex JNK2->Complex2 Inhibitor2 Inhibitor with Electrophile Inhibitor2->Complex2 Binds

Key distinctions from other inhibitors include:

  • vs. SP600125: this compound offers far greater selectivity, whereas SP600125 is known for low specificity and should be used with caution [5].
  • vs. JNK-IN-8: this compound is reversible, while JNK-IN-8 is an irreversible covalent inhibitor that forms a permanent bond with a conserved cysteine residue in JNK [5] [6] [7].

Experimental Considerations

  • Storage and Handling: Supplied as a solid that should be stored at -20°C, protected from light, and packaged under inert gas [1].
  • Working Solution: Typically dissolved in DMSO at a high concentration (e.g., 10 mg/mL) for further dilution in assay buffers [1].
  • Cellular Assays: Effective at inhibiting c-Jun phosphorylation in HepG2 cells with an EC₅₀ of 920 nM [2].

References

pyridinylamide JNK inhibitor scaffold

Author: Smolecule Technical Support Team. Date: February 2026

Core Scaffold and Key Derivatives

The table below summarizes the core scaffold and its key structural features based on recent research:

Feature Description Role in JNK Inhibition
Core Scaffold Pyrazol-4-yl pyridine (a pyridinylamide-related scaffold) [1] Serves as an ATP-mimetic, binding to the kinase's hinge region [1].
Hinge Binder 2-Aminopyridine moiety at pyrazole C4 position [1] Anchors the molecule by forming hydrogen bonds with methionine residues (Met111 in JNK1/2, Met149 in JNK3) in the hinge region [1].
Hydrophobic Region I Binder Aryl group (e.g., 3-methoxy or 3-hydroxyphenyl) at pyrazole C3 position [1] Interacts with hydrophobic region I of the JNK ATP-binding site [1].
Hydrophobic Region II Binder Arylsulfonamide tethers, connected via ethylene or propylene spacers to the 2-aminopyridine [1] Occupies hydrophobic region II and can form hydrogen bonds with residues like Gln and Asp [1].
N1 Substituent Bulky groups like tert-butyl at the N1 position of the pyrazole [1] Investigated for its potential to influence selectivity between JNK isoforms (e.g., JNK1 selectivity) [1].

Covalent Inhibition Strategies

A significant advancement in JNK inhibitor design is the development of covalent inhibitors that target a conserved cysteine residue (Cys116 in JNK1/2, Cys154 in JNK3) not present in other MAPKs [2] [3].

  • Irreversible Covalent Inhibitors: The prototype compound JNK-IN-8 was developed by linking an acrylamide warhead to an optimized ATP-competitive scaffold. This warhead forms an irreversible covalent bond with the cysteine thiol, leading to prolonged inhibition [2] [3].
  • Reversible Covalent Inhibitors: Newer research focuses on precision-guided reversible warheads, such as cyclic cyclohexenone structures. These warheads form transient covalent bonds with the target cysteine, offering potential benefits like reduced off-target reactivity, tunable residence time, and improved JNK isoform specificity [3].

Experimental Protocols for Key Assays

Here are methodologies for critical experiments used to validate JNK inhibitors:

Assay Protocol Description Key Outcome
Biochemical Kinase Inhibition (Z'-lyte Assay) A fluorescence-based kinase activity assay. JNK enzyme is incubated with the inhibitor, ATP, and a peptide substrate. Reaction is stopped, and a development reagent is added. Phosphorylation level is determined by the ratio of emission signals [2]. IC50 values: Concentration of inhibitor required to reduce JNK enzyme activity by half [2].
Cellular Target Engagement (NanoBRET) Live cells expressing a NanoLuc-JNK fusion protein are treated with a tracer and the test inhibitor. Cellular energy systems are activated, and BRET signal is measured. If the inhibitor engages JNK, it displaces the tracer, reducing the BRET signal [3]. Cellular EC50: Concentration of inhibitor that achieves 50% target engagement in a cellular environment [3].
Cellular Pathway Modulation (Western Blot) Cells are pre-treated with the inhibitor and then stimulated with a JNK pathway activator (e.g., sorbitol). Cell lysates are analyzed by SDS-PAGE and Western blotting using antibodies against phosphorylated c-Jun (p-c-Jun) and total JNK [3]. Inhibition of c-Jun phosphorylation confirms the inhibitor can block the JNK signaling pathway in cells [3].
Binding Mode Analysis (X-ray Crystallography) JNK3 protein is co-crystallized with the inhibitor. X-ray diffraction data is collected (e.g., at a synchrotron beamline). The structure is solved and refined to visualize the inhibitor's binding mode and covalent bond formation with Cys154 [1] [2]. A 3D structure of the inhibitor-JNK complex, confirming the binding pose and mechanism of action [1].

JNK Signaling and Inhibitor Mechanism

The following diagram illustrates the JNK signaling pathway and the mechanism of covalent inhibitors:

G Stimuli Extracellular Stress (Cytokines, UV, Osmotic) MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2Ks (MKK4, MKK7) MAP3K->MAP2K JNK JNK (Phosphorylated & Active) MAP2K->JNK Phosphorylation cJun Transcription Factor (e.g., c-Jun) JNK->cJun Phosphorylation Response Cellular Response (Proliferation, Apoptosis) cJun->Response Inhibitor Covalent JNK Inhibitor Cys Covalent Bond with Cys154/116 Inhibitor->Cys Cys->JNK

Fig. 1 The JNK signaling cascade is activated by external stress. Covalent inhibitors bind a unique cysteine (Cys116 in JNK1/2, Cys154 in JNK3) to block substrate phosphorylation. [1] [2] [3]

Future Research Directions

The field continues to evolve, with several promising areas for further investigation:

  • Isoform Selectivity: Designing molecules that can selectively inhibit JNK1, JNK2, or JNK3 is a major goal, as the isoforms have non-redundant functions [3].
  • Reversible Covalent Inhibition: The cyclic warhead technology represents a significant step forward in mitigating off-target reactivity and allowing for finer control over inhibition kinetics [3].
  • New Chemotypes: While the pyrazol-4-yl pyridine scaffold is prominent, other core structures are also being explored for JNK inhibition, providing alternative paths for drug discovery [2].

References

Comprehensive Technical Guide to JNK Inhibitor VIII for Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Basic Identifiers

JNK Inhibitor VIII, also known as TCS JNK 6o, is a potent and selective small-molecule inhibitor of the c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase (MAPK) family. [1] [2] It is primarily used in scientific research to control JNK biological activity and study phosphorylation-related processes. [3] The table below summarizes its core chemical identifiers and properties.

Table 1: Chemical Identifiers and Physical Properties of this compound

Property Description
Systematic Name N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide [4]
CAS Number 894804-07-0 [3] [4]
Molecular Formula C₁₈H₂₀N₄O₄ [4] [5]
Molecular Weight 356.37 g/mol [4] (356.38 g/mol also reported [6] [5])
Purity Typically ≥95% to 99.77% (batch dependent) [6] [4]
Physical Form White to off-white solid [5]

Mechanism of Action and Potency

This compound functions as a reversible and competitive ATP-binding site inhibitor. [6] It demonstrates remarkable potency and high selectivity for JNK isoforms over other MAP kinases like ERK2 and p38, with reported selectivity exceeding 1000-fold. [6] [5] The table below details its inhibitory profile against the three JNK isoforms.

Table 2: Quantitative Inhibitory Profile of this compound

Assay Type JNK1 JNK2 JNK3
Ki (Kinase Binding Constant) 2 nM [6] [5] 4 nM [6] [5] 52 nM [6] [5]
IC50 (Cell-Free Activity Assay) 45 nM [6] [5] 160 nM [6] [5] Not explicitly reported
Cellular IC50 (c-Jun Phosphorylation in HepG2) 0.92 µM [6] - -

The biological effects of inhibiting JNK with this compound are extensive. It has been shown to suppress apoptosis, caspase cleavage, and cytochrome C release. [4] It can block JNK phosphorylation without affecting the expression levels of other proteins like IL-6, IL-8, or COX-2. [4]

JNK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the JNK signaling pathway and the mechanism by which this compound acts.

G cluster_stress Extracellular Stressors UV UV Radiation MKKK MAP3K (e.g., ASK1, MLK) UV->MKKK Cytokine Cytokines Cytokine->MKKK OS Oxidative Stress OS->MKKK MKK MAP2K (MKK4/7) MKKK->MKK Phosphorylates JNK JNK (INHIBITED) MKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates ATF2 ATF2 JNK->ATF2 Phosphorylates NFAT4 NFAT4 JNK->NFAT4 Phosphorylates Inhibitor This compound Inhibitor->JNK Binds ATP site Apoptosis Apoptosis cJun->Apoptosis Proliferation Cell Proliferation cJun->Proliferation Inflammation Inflammation ATF2->Inflammation Survival Cell Survival NFAT4->Survival

This diagram shows how extracellular stressors activate the JNK kinase cascade. This compound acts by competitively binding to the ATP-binding site of JNK, preventing it from phosphorylating its downstream transcription factor targets and thereby modulating critical cellular processes. [1] [6] [2]

Experimental Application and Protocols

In Vitro Cell-Based Assays

A primary application of this compound is to inhibit c-Jun phosphorylation in cell cultures. The protocol below is based on data from experiments using HepG2 cells. [6]

Protocol: Inhibition of c-Jun Phosphorylation in HepG2 Cells

  • Cell Line and Seeding: Culture HepG2 cells (human hepatocellular carcinoma) in appropriate growth medium (e.g., DMEM with 10% FBS). Seed cells in multi-well plates at a density suitable to reach 70-90% confluency at the time of assay.
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in cell culture medium to create a working concentration range. The final DMSO concentration should not exceed 0.1% (v/v) to avoid cytotoxicity. A reference concentration is 0.92 µM, which is the reported EC₅₀ in HepG2 cells. [6]
  • Treatment and Stimulation:
    • Pre-treat cells with this compound or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).
    • Stimulate the JNK pathway by adding a stress inducer like anisomycin (a known JNK activator) to the culture medium. [4]
  • Cell Lysis and Analysis: After stimulation (e.g., 15-30 minutes), lyse the cells. Analyze the lysates using:
    • Western Blotting: Probe with antibodies against phospho-c-Jun (Ser63/73) to measure inhibition efficiency. Total c-Jun and/or JNK should be probed as loading controls.
Cell Viability/Growth Inhibition Assays

This compound has been screened across a wide panel of human cancer cell lines to determine its anti-proliferative effects. The data is typically reported as IC₅₀ values (the concentration that reduces cell viability by 50%). [6]

Table 3: Selectivity of Growth Inhibitory Effects Across Human Cancer Cell Lines

Cell Line Origin IC₅₀ (µM) Cell Line Origin IC₅₀ (µM)
NB7 Neuroblastoma 2.27 [6] DU-145 Prostate Cancer 19.87 [6]
LB2241-RCC Renal Cell Carcinoma 6.58 [6] A172 Glioblastoma 21.26 [6]
NCI-H1299 Non-Small Cell Lung Cancer 13.20 [6] HepG2 Hepatocellular Carcinoma >20 (Reference) [6]
BV-173 B-Cell Leukemia 14.05 [6] PC-3 Prostate Cancer 42.28 [6]

Protocol: Cell Viability Assay (e.g., MTS/MTT)

  • Cell Seeding: Seed cancer cells in 96-well plates at a density optimized for the specific cell line (e.g., 2,000-5,000 cells/well).
  • Compound Treatment: The next day, treat cells with a serial dilution of this compound across multiple wells. Include a DMSO vehicle control and a blank control (medium only).
  • Incubation: Incubate the plates for a predetermined period, typically 48-72 hours.
  • Viability Measurement: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Use non-linear regression analysis to determine the IC₅₀ value for each cell line.

Research Context and Comparison with Other Inhibitors

The JNK pathway is a potential therapeutic target for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. [1] [2] JNK's role in cancer is complex, as it can promote either cell survival or apoptosis in a context-dependent manner. [1] While first-generation ATP-competitive inhibitors like SP600125 have been widely used in vitro, they often suffer from a lack of specificity. [1] this compound represents a more selective alternative within this class.

It is important to distinguish this compound from other types of JNK inhibitors, such as irreversible covalent inhibitors (e.g., JNK-IN-8), which form a permanent bond with a cysteine residue in the JNK active site and exhibit different pharmacological properties. [7] The ongoing development of isoform-specific inhibitors (e.g., PYC98 and PYC71N) is a key focus in the field to dissect the unique functions of JNK1, JNK2, and JNK3. [1]

Handling and Safety Information

  • Solubility: Freely soluble in DMSO (up to 71 mg/mL or ~200 mM). It is insoluble in water or ethanol. [6] [5]
  • Storage: Store the powder at -20°C. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C. Avoid repeated freeze-thaw cycles. [5]
  • Safety: For research use only. Not intended for diagnostic or therapeutic use. [4] Refer to the Safety Data Sheet (SDS) for specific handling and safety information.

References

JNK Inhibition in Apoptosis: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

The c-Jun N-terminal Kinase (JNK) pathway is a key regulator of stress-induced apoptosis and can promote the activation of caspase cascades. Inhibition of JNK has been shown to protect against cell death in various models, highlighting its potential as a therapeutic target [1] [2] [3].

Summary of Quantitative Data on JNK Inhibition

The table below summarizes key experimental findings from the literature on how JNK inhibition affects caspase activity and cell survival.

Experimental Model JNK Inhibitor Used Caspase Readout Key Quantitative Finding Biological Outcome Source Model
Oral cancer cell lines (HSC-3, SCC-9) JNK-IN-8 Cleavage of Caspase-3, -8, -9 Reduced caspase cleavage upon JNK inhibition [1]. Attenuation of Isoginkgetin-induced apoptosis [1]. In vitro
Mouse model of endotoxin-induced sepsis SP600125 Active Caspase-8 protein levels Prevented caspase-8 activation [2]. Prevention of diaphragmatic weakness [2]. In vivo
C2C12 mouse muscle cells SP600125 / Dominant-negative JNK construct Active Caspase-8 protein levels Prevented cytokine-induced caspase-8 activation [2]. Protection from inflammation-induced cell death [2]. In vitro

Detailed Experimental Protocols

Protocol 1: Assessing JNK-Dependent Caspase Activation in Cultured Cells [1] [4]

This protocol is adapted from studies on oral squamous cell carcinoma (OSCC) cells to evaluate how JNK inhibition affects caspase activity.

1. Cell Culture and Treatment

  • Culture relevant cell lines (e.g., HSC-3, SCC-9) in appropriate medium.
  • Pre-treat cells with a JNK inhibitor (e.g., 30 µM SP600125 or a specific concentration of JNK-IN-8) for 1-2 hours before applying the apoptotic stimulus.
  • Apply the apoptotic stimulus (e.g., Isoginkgetin for OSCC models or a cytokine mixture for other models) and incubate for a predetermined time (e.g., 24 hours).

2. Cell Lysate Preparation

  • Lyse cells in a suitable RIPA or CHAPS-based buffer supplemented with protease and phosphatase inhibitors [4].
  • Determine protein concentration using a standardized assay like BCA.

3. Western Blot Analysis for Caspase Cleavage

  • Separate 20-40 µg of total protein by SDS-PAGE.
  • Transfer to a PVDF or nitrocellulose membrane.
  • Block membrane with 5% non-fat dry milk in TBST.
  • Probe with primary antibodies overnight at 4°C.
    • Key Antibodies: Anti-cleaved Caspase-3, Anti-cleaved Caspase-8, Anti-cleaved Caspase-9, Anti-PARP (cleaved form), Anti-phospho-JNK (to confirm inhibition), and a loading control like β-actin or GAPDH [1].
  • Incubate with appropriate HRP-conjugated secondary antibodies.
  • Visualize bands using chemiluminescence reagent. A reduction in cleaved caspase bands in inhibitor-treated groups indicates JNK-dependent caspase activation.

Protocol 2: Caspase Activity Assay Using Synthetic Substrates [4]

This method directly measures the enzymatic activity of specific caspases in cell or tissue homogenates.

1. Sample Preparation

  • Homogenize cells or tissue samples in caspase lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 1 mM EDTA).
  • Clarify the lysate by centrifugation.
  • Determine the supernatant's protein concentration.

2. Caspase Enzyme Assay

  • Prepare caspase assay buffer (100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 2 mM DTT).
  • In a microplate, mix 50-100 µg of protein lysate with assay buffer.
  • Add the caspase-specific fluorogenic or chromogenic substrate to a final concentration of 20-50 µM.
    • Substrate Examples: DEVD-AFC (for Caspase-3/7), IETD-AFC (for Caspase-8), LEHD-AFC (for Caspase-9).
  • Incubate the reaction at 37°C for 1-2 hours, protected from light.
  • Measure the fluorescence or absorbance (e.g., AFC release: Ex~400 nm, Em~505 nm) using a microplate reader. Compare activity between control and JNK inhibitor-treated groups.

JNK-Caspase Signaling Pathway

The following diagram illustrates the signaling pathway where JNK activation promotes caspase activation and apoptosis, based on the mechanisms identified in the search results [1] [2] [3]. The points where JNK inhibitors exert their effect are also shown.

jnk_pathway ApoptoticStimulus Apoptotic Stimulus (e.g., Cytokines, Stress) JNKActivation JNK Pathway Activation ApoptoticStimulus->JNKActivation BidCleavage Bid Cleavage (to jBid) JNKActivation->BidCleavage Induces JNK_Inhibitor JNK Inhibitor (e.g., JNK-IN-8, SP600125) JNK_Inhibitor->JNKActivation Inhibits SmacRelease Mitochondrial Smac/DIABLO Release BidCleavage->SmacRelease IAP_Inhibition Inhibition of IAPs (cIAP1, XIAP) SmacRelease->IAP_Inhibition Promotes Caspase8Activation Caspase-8 Activation IAP_Inhibition->Caspase8Activation Relieves Inhibition CaspaseCascade Effector Caspase Cascade (Caspase-3/7) Activation Caspase8Activation->CaspaseCascade Apoptosis Apoptotic Cell Death CaspaseCascade->Apoptosis

Key Considerations for Researchers

  • Inhibitor Selection and Specificity: JNK-IN-8 is a potent, specific, and irreversible ATP-competitive inhibitor. SP600125 is a reversible, competitive inhibitor but may have off-target effects at higher concentrations. Always include a negative control (e.g., vehicle) and a positive control for apoptosis induction [1] [2].
  • Model-Dependent Effects: The role of JNK in apoptosis is highly context-dependent. It can be pro-apoptotic or pro-survival depending on the cell type, stimulus, and duration of activation. Preliminary experiments to establish the pro-apoptotic role of JNK in your specific model are crucial [5].
  • Multi-method Caspase Confirmation: Relying on a single method can be misleading. It is highly recommended to confirm caspase activation using at least two complementary techniques, such as Western blot for cleavage and an activity assay with synthetic substrates [4].

References

Mechanism of Action: How JNK Inhibition Suppresses Cytochrome c Release

Author: Smolecule Technical Support Team. Date: February 2026

The c-Jun N-terminal kinase (JNK) pathway is a key stress-signaling cascade. When activated by reactive oxygen species (ROS), it can promote a form of programmed cell death characterized by mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c [1] [2]. The relationship between JNK and cytochrome c is self-reinforcing; ROS activate JNK, and JNK activation can further increase ROS production, creating a destructive cycle that leads to mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release [1].

Inhibition of the JNK pathway breaks this cycle. Suppressing JNK activity has been shown to significantly reduce the production of intracellular ROS and mitochondrial superoxide, a key oxidant [1]. This reduction in oxidative stress helps preserve mitochondrial membrane potential and prevents the permeabilization of the mitochondrial outer membrane, thereby suppressing the release of cytochrome c into the cytosol [1]. Once in the cytosol, cytochrome c is crucial for forming the apoptosome and activating the caspase cascade that executes cell death; preventing its release is therefore a key mechanism for protecting cells from apoptosis [3] [2].

JNK Inhibitor Profile and Quantitative Data

The table below summarizes key characteristics of JNK-IN-8 and a widely used but less selective inhibitor, SP600125.

Inhibitor Mechanism IC₅₀ (JNK1/2/3) Key Features & Notes
JNK-IN-8 Irreversible covalent inhibitor targeting a conserved cysteine [4] [5] 4.7 nM / 18.7 nM / 1.0 nM [5] High selectivity; first reported irreversible inhibitor; prolonged pharmacodynamic effect [4] [5].
SP600125 Reversible, ATP-competitive [4] Not fully specified in results "Exceptionally low specificity"; use with caution and in combination with other tools to confirm JNK's role [4].

Experimental Protocol: Assessing Cytochrome c Release Suppression

This protocol outlines a cell-based assay to demonstrate the efficacy of JNK inhibitors in suppressing stress-induced cytochrome c release.

Cell Treatment and Preparation
  • Cell Line: HT22 hippocampal neurons are suitable for oxidative stress studies [1]. A375 or HeLa cells can also be used for JNK inhibition studies [5].
  • Inhibitor Preparation: Prepare a 10 mM stock solution of JNK-IN-8 in DMSO. Further dilute in cell culture medium to a working concentration of 1 μM [5].
  • Treatment Groups:
    • Control: Vehicle (e.g., DMSO at the same dilution as treated groups).
    • JNK Inhibitor Only: 1 μM JNK-IN-8.
    • Stress Induction Only: 5 mM glutamate (for HT22 cells) or another relevant stressor [1].
    • Inhibition + Stress: Pre-treatment with 1 μM JNK-IN-8 for 2 hours, followed by co-treatment with 5 mM glutamate for 12-24 hours [1].
Key Methodologies for Analysis
  • Cell Viability Assay: Use the Cell Counting Kit-8 (CCK-8). Seed cells in a 96-well plate, apply treatments, and then incubate with CCK-8 reagent. Measure absorbance at 450 nm to determine viability [1].
  • Measurement of Intracellular ROS: After treatment, incubate cells with 10 μM DCFH-DA for 20 minutes at 37°C. Wash with PBS and analyze fluorescence intensity via fluorescence microscopy or flow cytometry [1].
  • Measurement of Mitochondrial Superoxide: Use MitoSOX Red. Treat cells with 5 μM MitoSOX Red for 10 minutes at 37°C. After washing, counterstain mitochondria with MitoTracker Green and nuclei with Hoechst 33342. Capture and analyze images using fluorescence microscopy [1].
  • Detection of Cytochrome c Release via Western Blot:
    • Fractionation: After treatment, separate cells into cytosolic and mitochondrial fractions using a commercial kit [1].
    • Electrophoresis and Blotting: Load 20-30 μg of protein from the cytosolic fraction onto an SDS-PAGE gel. Transfer to a PVDF membrane.
    • Antibody Incubation: Probe the membrane with an anti-cytochrome c antibody, followed by an HRP-conjugated secondary antibody.
    • Detection: Use a chemiluminescence substrate to visualize the signal. The presence of cytochrome c in the cytosolic fraction indicates release.

Tools and Visualization

The following diagram illustrates the core signaling pathway and the mechanistic target of JNK inhibitors, created using Graphviz per your specifications.

G OxidativeStress Oxidative Stress JNK JNK Pathway OxidativeStress->JNK ROS Mitochondrial ROS JNK->ROS Promotes ROS->JNK Further Activates CytoC_Mito Cytochrome c (Mitochondria) ROS->CytoC_Mito Triggers Release CytoC_Cyto Cytochrome c (Cytosol) CytoC_Mito->CytoC_Cyto Apoptosis Caspase Activation & Apoptosis CytoC_Cyto->Apoptosis JNK_Inhibitor JNK Inhibitor (e.g., JNK-IN-8) JNK_Inhibitor->JNK Inhibits

Key Considerations for Researchers

  • Inhibitor Selection: For conclusive results, the high selectivity of JNK-IN-8 is preferable. If using a less selective inhibitor like SP600125, its role should be verified through complementary approaches, such as genetic knockdown [4].
  • Timing is Critical: The protective effect of JNK inhibition is often dependent on pre-treatment before the apoptotic insult. The sequence and duration of treatments should be optimized for your specific model [1].
  • Beyond Cytochrome c: JNK inhibition can suppress other forms of programmed cell death. For instance, it attenuates parthanatos by inhibiting PARP-1 overactivation and AIF nuclear translocation [1]. Consider measuring these additional parameters for a comprehensive view of cell death mechanisms.

References

Application Notes: Assessing the Cellular Activity of JNK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

JNK inhibitors represent a promising therapeutic strategy for conditions ranging from cancer to neurodegenerative diseases. Demonstrating their cell permeability and subsequent biological activity is a critical step in preclinical development. The following application notes summarize the cellular effects of several well-characterized JNK inhibitors, as reported in recent scientific literature.

Table 1: Experimentally Validated Cellular Effects of Select JNK Inhibitors

Inhibitor Name Cell Type / Model Key Experimental Readouts for Cellular Activity Reported Outcome Citation

| IQ-1S | MCF7 breast cancer cells (2D & 3D spheroids) | • Reduction in spheroid cross-sectional area • Induction of apoptosis (Annexin V/PI staining) • Reduction in cell proliferation (label-free impedance) | Significant inhibition of 3D spheroid growth and induction of apoptosis in monolayer culture, confirming cellular uptake and efficacy. [1] | | | IQ-1S | OXYS rat retina (AMD model) | • Reduction in phosphorylation of JNK target c-Jun (Western Blot) • Prevention of synaptic loss | Suppressed JNK signaling pathway activity and demonstrated neuroprotective effects in vivo, indicating bioavailability and tissue penetration. [2] | | | JNK-IN-8 | HeLa & A375 cells | • Inhibition of c-Jun phosphorylation (substrate of JNK) | Inhibited phosphorylation of the direct JNK substrate c-Jun in cells, demonstrating target engagement. [3] | | | SP600125 | HT22 neurons | • Increased cell viability (CCK-8 assay) • Reduction in PARP-1 activation & AIF nuclear translocation • Decreased intracellular ROS production | Protected neurons from oxidative stress-induced parthanatos, confirming functional intracellular inhibition of JNK pathway. [4] | |

The relationship between JNK signaling and key cellular outcomes like apoptosis and parthanatos is central to interpreting these results. The diagram below illustrates this signaling pathway and the points of inhibitor intervention.

G OxidativeStress Oxidative Stress JNK JNK OxidativeStress->JNK pJNK p-JNK (Active) JNK->pJNK Phosphorylation cJun c-Jun pJNK->cJun PARP1 PARP-1 Hyperactivation pJNK->PARP1 via ROS production Apoptosis Induction of Apoptosis cJun->Apoptosis AIF AIF Nuclear Translocation PARP1->AIF Parthanatos Parthanatos AIF->Parthanatos Inhibitor JNK Inhibitor (e.g., IQ-1S, SP600125) Inhibitor->pJNK

Diagram Title: JNK Signaling in Cell Death Pathways


Detailed Experimental Protocols

The following protocols are adapted from the methodologies used in the cited research to assess the cellular permeability and efficacy of JNK inhibitors.

Protocol 1: Assessing Anti-Proliferative Effects and Apoptosis in Cancer Cell Lines

This protocol is adapted from studies on MCF7 breast cancer cells treated with IQ-1S [1].

1.1 3D Spheroid Growth Inhibition Assay

  • Objective: To evaluate the effect of a JNK inhibitor on complex 3D tumor models that better mimic the in vivo environment.
  • Materials:
    • Hydrogel Microchamber Array (hMCA)
    • MCF7 cells or other relevant cancer cell line
    • JNK inhibitor stock solution (e.g., IQ-1S dissolved in DMSO) and vehicle control (DMSO)
    • Cell culture incubator
    • Inverted microscope with image analysis software
  • Procedure:
    • Seed single MCF7 cells into the hydrogel microarray according to the manufacturer's instructions.
    • Immediately after seeding, add the JNK inhibitor directly to the culture medium. A concentration of 20 µM IQ-1S was used effectively in the referenced study. Include a vehicle control (e.g., 0.1% DMSO).
    • Grow the spheroids for 7 days, refreshing the medium and compound as needed.
    • Image the spheroids daily at 4x or 10x magnification.
    • Use image analysis software to measure the cross-sectional area (CSA) of each spheroid over time.
    • Compare the final CSA and growth kinetics (CSA relative to day 1) between treated and control groups.
  • Key Data Analysis: Statistical significance is determined using analysis of variance (ANOVA). Effective inhibitors will show a significantly smaller final CSA and a lower growth ratio compared to controls.

1.2 Apoptosis Assay by Flow Cytometry

  • Objective: To quantify the induction of apoptosis following JNK inhibition.
  • Materials:
    • Cells cultured in 2D monolayers
    • Annexin V binding buffer, Fluorescein isothiocyanate (FITC)-conjugated Annexin V, Propidium Iodide (PI)
    • Flow cytometer
  • Procedure:
    • Treat MCF7 cells in a 6-well plate with the JNK inhibitor (e.g., 20 µM IQ-1S) for 72 and 153 hours.
    • Harvest the cells (including floating cells) by trypsinization.
    • Wash cells twice with cold PBS.
    • Resuspend the cell pellet in Annexin V binding buffer.
    • Add FITC-Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
    • Analyze the stained cells by flow cytometry within 1 hour.
  • Key Data Analysis: The percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) is calculated. A significant increase in these populations indicates successful induction of apoptosis by the JNK inhibitor.
Protocol 2: Measuring JNK Pathway Inhibition via Western Blot

This protocol is a standard method for confirming target engagement, as used in both the retina and neuron studies [4] [2].

  • Objective: To detect the inhibition of JNK signaling by measuring the reduced phosphorylation of its downstream target, c-Jun.
  • Materials:
    • Treated cells or homogenized tissue samples
    • RIPA lysis buffer with protease and phosphatase inhibitors
    • BCA protein assay kit
    • SDS-PAGE gel, PVDF membrane
    • Primary antibodies: anti-phospho-c-Jun, anti-total-c-Jun, anti-β-actin
    • HRP-conjugated secondary antibodies
    • Chemiluminescence detection system
  • Procedure:
    • Lyse cells or tissue samples in ice-cold RIPA buffer.
    • Quantify protein concentration using the BCA assay.
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk for 1 hour.
    • Incubate with primary antibodies (anti-p-c-Jun and a loading control like β-actin) overnight at 4°C.
    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect bands using a chemiluminescence substrate and image the membrane.
  • Key Data Analysis: The band intensity of p-c-Jun is normalized to the total c-Jun or loading control. A significant reduction in the p-c-Jun/total-c-Jun ratio in treated samples versus controls confirms successful JNK pathway inhibition.

The overall workflow for investigating a JNK inhibitor's activity, from in silico analysis to functional assays, can be visualized as follows.

G InSilico In Silico Analysis (ADME/Bioavailability) InVitro In Vitro Assays InSilico->InVitro Pathway Pathway Analysis (Western Blot) InVitro->Pathway Phenotype Phenotypic Assays InVitro->Phenotype Permeability Confirmed Cell Permeability & Activity Pathway->Permeability Phenotype->Permeability

Diagram Title: Workflow for JNK Inhibitor Activity Confirmation

Key Conclusions and Best Practices

  • Positive Controls: When establishing these assays, use a well-characterized JNK inhibitor like SP600125 (for reversible inhibition) or JNK-IN-8 (for covalent inhibition) as a positive control to benchmark your results [3] [4].
  • Solvent Considerations: DMSO is the most common solvent for JNK inhibitor stock solutions. Ensure the final concentration of DMSO in cell culture assays is kept low (typically ≤0.1%) to avoid solvent toxicity.
  • Beyond "JNK Inhibitor VIII": The most current research focuses on specific, often more selective inhibitors like IQ-1S. This compound has shown promising in vivo efficacy and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in silico, making it a strong candidate for further development [1] [2].

References

JNK Inhibitor VIII phosphorylation inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

JNK Inhibitor VIII: Experimental Context and Usage

This compound is a potent, cell-permeable ATP-competitive inhibitor that is widely used in research to probe JNK signaling pathways [1]. The table below summarizes key quantitative and application data available from the search results.

Property Details
Known Applications Inhibition of stress-induced (e.g., anisomycin) JNK activity in live-cell imaging and biochemical assays [1].
Reported Concentration 10 μM for pre-treatment of HeLa cells to inhibit anisomycin-induced JNK activity [1].
Treatment Duration Pre-treatment for an unspecified duration before stimulation [1].
Key Experimental Readout Prevents phosphorylation of biosensor JNKAR1 and endogenous JNK substrates (e.g., c-Jun) [1].

Workflow for JNK Phosphorylation Inhibition

The following diagram outlines a generalized experimental workflow for using this compound, based on the methodology described in the scientific literature [1].

Start Start Experiment Plate Plate Cells (e.g., HeLa, HEK293T) Start->Plate Inhibitor Pre-treatment with This compound (Recommended: 10 µM) Plate->Inhibitor Stimulate Stimulate JNK Pathway (e.g., Anisomycin, TNF-α, Osmotic Stress, Sorbitol) Inhibitor->Stimulate Harvest Harvest Cells Stimulate->Harvest Analyze Analyze JNK Inhibition Harvest->Analyze End End and Interpret Data Analyze->End Western Western Analyze->Western  Western Blot for  p-c-Jun (Ser63/73) Standard Methods Imaging Imaging Analyze->Imaging  Immunofluorescence  for p-c-Jun or dsRNA Biosensor Biosensor Analyze->Biosensor  FRET-based  JNK Activity Reporter

Detailed Experimental Protocol

This protocol is adapted from a study that used this compound to validate a JNK biosensor [1].

Reagent Preparation
  • This compound Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 10-20 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
  • Cell Culture Medium: Prepare standard growth medium for your cell line (e.g., DMEM for HeLa cells supplemented with 10% FBS and 1% penicillin/streptomycin).
  • JNK Stimulant: Prepare a stock solution of anisomycin (e.g., 1-5 mM in DMSO or ethanol) or other stimulants like TNF-α.
Cell Seeding and Pre-treatment
  • Seed cells in an appropriate culture vessel (e.g., 6-well plate for Western blotting, 96-well glass-bottom plate for imaging) at a desired density. Allow cells to adhere overnight.
  • Pre-treatment: Dilute the this compound stock solution in pre-warmed culture medium to achieve a final working concentration of 10 μM. Include a vehicle control (e.g., 0.1% DMSO).
  • Aspirate the old medium from the cells and replace it with the inhibitor-containing or control medium.
  • Incubate the cells with the inhibitor for a pre-treatment period (e.g., 1-2 hours) in a standard cell culture incubator (37°C, 5% CO₂).
JNK Pathway Stimulation
  • Prepare stimulant by diluting anisomycin stock in pre-warmed culture medium to a final working concentration (e.g., 500 nM to 5 μM, optimized for your system).
  • Stimulate cells by adding the anisomycin-containing medium directly to the wells. For the vehicle control, add medium without the stimulant.
  • Incubate for the required time to observe peak JNK activation (e.g., 20-50 minutes for anisomycin in HeLa cells [1]).
Sample Harvesting and Analysis
  • For Western Blot Analysis:
    • Lyse cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Clarify lysates by centrifugation and determine protein concentration.
    • Perform Western blotting using antibodies against phospho-c-Jun (Ser63) to detect inhibition of JNK activity, and total c-Jun or other loading controls (e.g., β-actin, GAPDH) for normalization.
  • For Immunofluorescence Analysis:
    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
    • Permeabilize with 0.1% Triton X-100, block with appropriate serum, and incubate with primary antibody (e.g., anti-phospho-c-Jun) followed by fluorescently-labeled secondary antibodies.
    • Image using a fluorescence microscope.

Critical Considerations for Your Experiment

  • Solvent Control: Always include a vehicle control (DMSO) treated in the same way as inhibitor-treated samples to rule out solvent effects.
  • Cytotoxicity: Consider performing a viability assay (e.g., MTT, CellTiter-Glo) alongside your experiment, especially if using high concentrations or long incubation times, to confirm that observed effects are due to pathway inhibition and not cytotoxicity.
  • Inhibitor Specificity: While this compound is a valuable tool, be aware that no small-molecule inhibitor is perfectly specific. Corroborating findings with genetic approaches (e.g., siRNA) is good practice.
  • Concentration Optimization: The cited 10 μM concentration is a starting point. Conducting a dose-response curve (e.g., 1, 5, 10, 20 μM) is recommended to establish the optimal and minimally effective concentration for your specific cellular model.

References

JNK Inhibitor VIII TGF-induced JNK activation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Insights and Key Findings

JNK inhibitors can have complex, context-dependent effects on TGF-β signaling, ranging from synergistic enhancement to direct inhibition of pathway crosstalk.

  • Synergistic Apoptosis in Cholangiocarcinoma: SP600125, a JNK inhibitor, enhances TGF-β1-induced apoptosis in human cholangiocarcinoma cells (RBE cell line). The mechanism is Smad-dependent, as SP600125 increases TGF-β1-induced phosphorylation of Smad2/3 and enhances Smad-mediated transcriptional responses and caspase activation. This pro-apoptotic effect is abolished by Smad4 knockdown [1].
  • Inhibition in Osteosarcoma: RepSox, a TGF-β inhibitor, suppresses osteosarcoma cell proliferation, migration, and invasion while promoting apoptosis. Its mechanism involves the inhibition of the JNK/Smad3 signaling pathway, demonstrating that targeting this axis is therapeutically viable [2].
  • Overcoming Chemoresistance in Lung Cancer: KRAS-mutant lung cancer cells exhibit autocrine TGF-β1 signaling that activates the Smad2/3-JNK1 pathway. This leads to phosphorylation of SIRT1, enhancing its activity and contributing to chemoresistance. Inhibiting this pathway with compounds like Kuwanon C can re-sensitize cells to chemotherapy [3].

The table below summarizes the key quantitative findings from these studies:

Cell Type/Model JNK Inhibitor / TGF-β Modulator Key Observed Effects Mechanistic Insights
RBE human cholangiocarcinoma cells [1] SP600125 (JNK inhibitor) Enhanced TGF-β1-induced apoptosis ↑ Smad2/3 phosphorylation; ↑ Smad-mediated transcription; ↑ Caspase cleavage (Smad4-dependent)
HOS & 143B osteosarcoma cells [2] RepSox (TGF-β inhibitor) Suppressed proliferation, migration, invasion; induced S-phase arrest & apoptosis ↓ JNK/Smad3 signaling pathway; ↓ EMT-related proteins (N-cadherin, Vimentin, MMP-2, MMP-9)
KRAS-mutant lung cancer cells [3] Kuwanon C (SIRT1 activity inhibitor) Overcame resistance to cisplatin & pemetrexed ↓ TGF-β–Smad2/3–JNK1 signaling; ↓ pSIRT1(Ser27) and pSIRT1(Ser47) levels

Experimental Protocols

Here are detailed methodologies for key experiments examining the JNK/TGF-β interaction.

Protocol 1: Assessing Apoptosis via Flow Cytometry

This protocol is adapted from studies on cholangiocarcinoma and osteosarcoma cells to evaluate the combined effect of JNK inhibition and TGF-β signaling on apoptosis [1] [2].

  • Cell Seeding and Treatment:

    • Seed target cells (e.g., RBE, HOS) in 6-well plates at a density of ( 5 \times 10^5 ) cells per well and allow to adhere overnight.
    • Apply experimental treatments for 24-48 hours. Prepare samples as follows:
      • Well 1: Vehicle control (e.g., DMSO).
      • Well 2: TGF-β1 (e.g., 1-5 ng/mL).
      • Well 3: JNK inhibitor (e.g., SP600125 at its determined IC₅₀ or 15 µM).
      • Well 4: TGF-β1 + JNK inhibitor.
    • Include a well pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-fmk, 20 µM for 1 hour) before adding TGF-β1 and JNK inhibitor to confirm caspase-dependent apoptosis.
  • Cell Staining:

    • Harvest cells, including floating and adherent populations, by gentle trypsinization.
    • Wash cells twice with cold PBS.
    • Resuspend cell pellet in 100 µL of 1X Annexin V Binding Buffer.
    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
    • Incubate for 15 minutes at room temperature in the dark.
    • Add 400 µL of 1X Annexin V Binding Buffer and analyze by flow cytometry within 1 hour.
  • Data Analysis:

    • Use a flow cytometer with filters for FITC (530 nm) and PI (617 nm).
    • Identify populations:
      • Viable cells: Annexin V⁻/PI⁻
      • Early apoptotic cells: Annexin V⁺/PI⁻
      • Late apoptotic/necrotic cells: Annexin V⁺/PI⁺
    • Compare the percentage of total apoptotic cells (early + late) across treatment groups. Statistical significance is typically determined by one-way ANOVA [1].
Protocol 2: Analyzing Signaling Pathways by Western Blot

This protocol is crucial for validating the mechanistic findings related to Smad and JNK pathway crosstalk [1] [3].

  • Cell Treatment and Protein Extraction:

    • Culture and treat cells in 60-mm dishes as described in Protocol 1.
    • On ice, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Centrifuge lysates at 12,000 × g for 15 minutes at 4°C to remove debris.
    • Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
  • Gel Electrophoresis and Transfer:

    • Separate 20-40 µg of total protein per sample by SDS-PAGE on an 8-15% gel.
    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
  • Antibody Probing:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
      • Key antibodies for this pathway include:
        • Phospho-proteins: p-Smad2 (Ser465/467), p-Smad3 (Ser423/425), p-JNK (Thr183/Tyr185), p-c-Jun.
        • Total proteins: Total Smad2/3, Total JNK, Total c-Jun.
        • Apoptosis markers: Cleaved Caspase-3, Cleaved PARP.
        • Loading control: GAPDH or β-Actin.
    • Wash membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection and Analysis:

    • Detect immunoreactive bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
    • Quantify band intensities using image analysis software. Changes in pathway activation are assessed by comparing the ratio of phosphorylated protein to total protein across treatment groups [1].

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a general experimental workflow based on the cited research.

TGF-β/JNK Signaling Crosstalk

G TGF-β and JNK Signaling Pathway Crosstalk cluster_ext Extracellular Space cluster_cytosol Cytosolic Signaling cluster_nuc Nuclear Events TGFb TGF-β Ligand TBR TGF-β Receptor TGFb->TBR pSMAD23 p-Smad2/3 TBR->pSMAD23 Activates pJNK p-JNK TBR->pJNK Can Activate [4] Complex p-Smad2/3/Smad4 Complex pSMAD23->Complex SMAD4 Smad4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription Translocates JNK JNK JNK->pJNK pcJUN p-c-Jun pJNK->pcJUN Phosphorylates pSIRT1 p-SIRT1 pJNK->pSIRT1 Phosphorylates [3] cJUN c-Jun cJUN->pcJUN pcJUN->Transcription AP-1 Factor SIRT1 SIRT1 SIRT1->pSIRT1 ChemoResistance Chemoresistance pSIRT1->ChemoResistance Enhances [3] Apoptosis Apoptosis Transcription->Apoptosis Promotes [1] JNKi JNK Inhibitor (e.g., SP600125) JNKi->pSMAD23 Enhances [1] JNKi->JNK Inhibits

Experimental Workflow for JNK/TGF-β Studies

G General Workflow for JNK/TGF-β Studies CellCulture Cell Culture & Plating Treatment Treatment Groups (±TGF-β, ±JNKi) CellCulture->Treatment AssaySelection Assay Selection Treatment->AssaySelection WB Protein Harvest & Western Blot AssaySelection->WB Pathway Analysis FACS Flow Cytometry (Apoptosis) AssaySelection->FACS Cell Fate Luciferase Luciferase Reporter Assay AssaySelection->Luciferase Transcription DataAnalysis Data Analysis & Interpretation WB->DataAnalysis FACS->DataAnalysis Luciferase->DataAnalysis

Critical Considerations for Experimental Design

  • Cellular Context is Crucial: The effect of JNK inhibition is highly cell-type and disease-stage dependent. It can enhance TGF-β's tumor-suppressive apoptosis or inhibit its tumor-promoting effects. Preliminary experiments to map the baseline activity of both pathways in your model system are essential [1] [2] [3].
  • Inhibitor Selection and Specificity: SP600125 is a well-characterized but not entirely specific ATP-competitive JNK inhibitor. Consider using newer, more specific inhibitors (e.g., JNK-IN-8) or genetic knockdown approaches to confirm findings. Always use appropriate vehicle controls and dose-response experiments to determine optimal concentrations [5].
  • Time-Dependent Effects: The duration of JNK inhibition can lead to different outcomes. Transient inhibition may promote stem cell quiescence in certain contexts, while longer-term inhibition drives apoptosis in cancer cells. Treatment timelines should be carefully optimized [1] [5].

References

Comprehensive Application Notes and Protocols for JNK Inhibitor VIII Stock Solution Preparation and Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

JNK Inhibitor VIII (CAS 894804-07-0), also known as TCS JNK 6o, is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK-1, JNK-2, and JNK-3). This small molecule inhibitor has demonstrated significant potency with Ki values of 2 nM, 4 nM, and 52 nM for JNK-1, -2, and -3, respectively, and IC₅₀ values of 45 nM and 160 nM for JNK-1 and -2, respectively [1]. The compound exhibits remarkable selectivity, showing over 1000-fold selectivity for JNK-1 and -2 over other MAP kinases including ERK2, p38α, and p38δ [1].

This compound has been widely utilized in research investigating JNK-related signaling pathways, including stress responses, apoptosis, and cellular survival mechanisms [2]. Studies indicate that this inhibitor can effectively suppress apoptosis, caspase cleavage, and cytochrome C release while blocking phosphorylation of JNK without affecting the expression of IL-6, IL-8, or COX-2 [2]. These properties make it an invaluable tool for dissecting the complex roles of JNK signaling in various physiological and pathological contexts.

The following application notes provide detailed protocols for stock solution preparation, quality control, and experimental applications of this compound to ensure reproducible results in research settings.

Chemical and Physical Properties

Basic Chemical Characteristics

Table 1: Chemical properties of this compound

Property Specification
CAS Number 894804-07-0 [2]
Molecular Formula C₁₈H₂₀N₄O₄ [1]
Molecular Weight 356.38 g/mol [1]
Purity ≥95% [2] to 99.58% [1]
Physical Form White to off-white solid [1]
Storage Conditions Powder: -20°C for 3 years; Solution: -80°C for 6 months or -20°C for 1 month [1]

Stock Solution Preparation

Materials and Equipment
  • This compound (lyophilized powder)
  • High-quality anhydrous DMSO (≥99.9% purity)
  • Analytical balance (capable of weighing 0.1 mg - 100 mg)
  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
  • Piperettes and sterile tips
  • Vortex mixer
  • Sonicator (with microplate horn or bath)
Preparation Protocol
  • Weighing: Allow the this compound vial to reach room temperature before opening to prevent condensation. Accurately weigh the desired amount of compound using an analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the recommended stock concentration of 10-100 mM. For most applications, 10 mM stock solution is recommended [1].

  • Solubilization:

    • Vortex the mixture for 30-60 seconds until the powder appears dispersed.
    • Sonicate the solution for 5-10 minutes using a bath sonicator or until the solution becomes clear.
    • Vortex again briefly to ensure complete mixing.
  • Aliquoting: Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.

  • Storage: Store aliquots at -80°C for long-term storage (6 months) or -20°C for short-term storage (1 month) [1].

Table 2: Recommended stock solution concentrations and preparation guidelines

Stock Concentration DMSO Volume per 1 mg Compound Stability Recommended Applications

| 10 mM | 280.6 μL | -80°C: 6 months -20°C: 1 month | Standard cell culture studies Kinase inhibition assays | | 50 mM | 56.1 μL | -80°C: 6 months -20°C: 1 month | High-throughput screening Concentrated dosing solutions | | 100 mM | 28.1 μL | -80°C: 3 months -20°C: 2 weeks | Limited applications requiring minimal dilution |

Quality Control and Validation

Visual Inspection

Examine the prepared stock solution for clarity and absence of particulate matter. This compound solutions should appear clear without visible precipitation or discoloration [1].

Functional Validation

To verify inhibitory activity, consider testing the stock solution in a JNK phosphorylation assay:

  • Treat cells with anisomycin (100-200 ng/mL) for 30-60 minutes to activate JNK.
  • Pre-treat with this compound at working concentrations for 1-2 hours.
  • Analyze JNK phosphorylation status via Western blotting using phospho-specific JNK antibodies.
  • Compare with untreated and anisomycin-only controls.

The inhibitor should effectively block JNK phosphorylation without affecting total JNK protein levels [2].

Experimental Applications

In Vitro Cell Culture Applications

Table 3: Recommended working concentrations for various experimental systems

Experimental System Working Concentration Range Pre-incubation Time Key Readouts

| Standard inhibition studies | 100 nM - 1 μM | 1-2 hours | JNK phosphorylation AP-1 activity | | Apoptosis suppression | 500 nM - 5 μM | 2-4 hours | Caspase cleavage Cytochrome C release | | Stress response modulation | 250 nM - 2.5 μM | 1 hour before stressor | Cell viability Stress marker expression |

Handling and Safety Considerations
  • This compound is for research use only and not for diagnostic or therapeutic applications [2].
  • Always use appropriate personal protective equipment when handling compound powders and solutions.
  • DMSO is an effective solvent that readily penetrates biological membranes; handle with care to avoid accidental exposure.

Troubleshooting Guide

Issue Potential Cause Solution
Poor solubility in DMSO Low-quality DMSO with water contamination Use fresh, anhydrous DMSO; ensure proper storage
Reduced inhibitory activity Multiple freeze-thaw cycles Prepare single-use aliquots; avoid repeated thawing
Extended storage at -20°C Use -80°C for long-term storage; verify storage conditions
Precipitate formation in working solution Rapid dilution into aqueous buffer Add compound solution to rapidly stirring buffer
High final DMSO concentration in media Keep final DMSO concentration ≤0.1% for cell studies

Signaling Pathway Context

The JNK signaling pathway represents a critical component of cellular stress response mechanisms. As part of the mitogen-activated protein kinase (MAPK) family, JNKs are activated by diverse stimuli including environmental stress, inflammatory cytokines, and growth factors [3]. The paradoxical role of JNK in both promoting and suppressing tumorigenesis underscores the importance of precise pharmacological tools like this compound for dissecting these complex biological functions [4].

G JNK Signaling Pathway and Inhibitor Mechanism cluster_legend Key Elements Stress Stress MAP3K\n(MLK3, MEKK1) MAP3K (MLK3, MEKK1) Stress->MAP3K\n(MLK3, MEKK1) Activates Cytokines Cytokines Cytokines->MAP3K\n(MLK3, MEKK1) Activates SB202190 SB202190 SB202190->MAP3K\n(MLK3, MEKK1) Activates (Paradoxical) MAP2K\n(MKK4, MKK7) MAP2K (MKK4, MKK7) MAP3K\n(MLK3, MEKK1)->MAP2K\n(MKK4, MKK7) Phosphorylates JNK1/2/3 JNK1/2/3 MAP2K\n(MKK4, MKK7)->JNK1/2/3 Activates Dual Phosphorylation Transcription Factors\n(c-Jun, ATF-2) Transcription Factors (c-Jun, ATF-2) JNK1/2/3->Transcription Factors\n(c-Jun, ATF-2) Phosphorylates Cellular Responses Cellular Responses Transcription Factors\n(c-Jun, ATF-2)->Cellular Responses This compound This compound This compound->JNK1/2/3 Inhibits ATP-competitive Stressors Stressors Kinase Cascade Kinase Cascade Inhibitors Inhibitors Downstream Effects Downstream Effects

Figure 1: JNK Signaling Pathway and Inhibitor Mechanism. This compound acts as an ATP-competitive inhibitor of JNK isoforms, blocking downstream phosphorylation of transcription factors. Note the paradoxical activation of the JNK pathway by certain p38 MAPK inhibitors like SB202190, highlighting the complexity of kinase signaling networks [5].

References

JNK Inhibitor VIII cellular assay concentration

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data of JNK Inhibitor VIII

The table below summarizes the known inhibitory concentrations of this compound from a commercial supplier's data sheet [1].

Target IC50 (Half-Maximal Inhibitory Concentration) Ki (Inhibition Constant)
JNK1 45 nM 2 nM
JNK2 160 nM 4 nM
JNK3 Information missing [1] 52 nM

Generalized Cellular Assay Protocol for JNK Inhibitors

This protocol is adapted from methods used in studies with other JNK inhibitors (like SP600125 and JNK-IN-8) [2] [3]. You will need to optimize the concentrations based on your specific cell model and experimental goals, using the data in the table above as a starting point.

Cell Preparation and Treatment
  • Cell Line Selection: Choose a relevant cell line for your research question (e.g., MCF-7 for breast cancer [2] or 5-8F for nasopharyngeal carcinoma [3]).
  • Inhibitor Preparation:
    • Prepare a stock solution of this compound in DMSO, for example, at 10 mM [1].
    • Dilute the stock solution in cell culture medium to create a concentration gradient for treatment. A common working concentration range for functional assays is 0.1 to 10 µM.
  • Treatment: Seed cells in culture plates. The next day, pre-treat cells with this compound for 1-2 hours before applying any stimulus (e.g., sorbitol for osmotic stress [4] or a chemotherapeutic drug). Include a vehicle control (DMSO at the same dilution as your highest inhibitor concentration).
Key Downstream Assays
  • Cell Viability/Proliferation (MTT Assay):
    • After treatment (e.g., 24 hours), add MTT reagent to each well.
    • Incubate for 2-4 hours to allow formazan crystal formation.
    • Dissolve the crystals with a solvent and measure the absorbance at 490 nm [3].
  • Apoptosis Analysis (Flow Cytometry):
    • Harvest treated and control cells.
    • Stain cells with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature.
    • Analyze by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells [3].
  • Target Engagement Verification (Western Blot):
    • Lyse treated cells to extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Immunoblot with specific antibodies. To confirm JNK inhibition, probe for:
      • Phospho-c-Jun (a direct JNK substrate; levels should decrease with effective inhibition).
      • Phospho-JNK (indicates pathway activation).
      • Total JNK and Total c-Jun (loading controls) [3] [4].

Experimental Workflow and JNK Signaling Pathway

The following diagram illustrates the general workflow for a cellular assay investigating the effect of a JNK inhibitor, integrating the protocols described above.

workflow Cell Seeding & Culture Cell Seeding & Culture JNK Inhibitor Pre-treatment JNK Inhibitor Pre-treatment Cell Seeding & Culture->JNK Inhibitor Pre-treatment Application of Stress/Stimulus Application of Stress/Stimulus JNK Inhibitor Pre-treatment->Application of Stress/Stimulus Assay Execution Assay Execution Application of Stress/Stimulus->Assay Execution MTT Assay (Viability) MTT Assay (Viability) Assay Execution->MTT Assay (Viability) Annexin V/PI (Apoptosis) Annexin V/PI (Apoptosis) Assay Execution->Annexin V/PI (Apoptosis) Western Blot (Mechanism) Western Blot (Mechanism) Assay Execution->Western Blot (Mechanism) Data Analysis & Conclusion Data Analysis & Conclusion MTT Assay (Viability)->Data Analysis & Conclusion Annexin V/PI (Apoptosis)->Data Analysis & Conclusion Western Blot (Mechanism)->Data Analysis & Conclusion

The diagram below summarizes the core JNK signaling pathway, showing where this compound acts and which phosphorylation events you can measure in your Western blot to confirm its activity.

jnk_pathway Cellular Stress Cellular Stress MKK4/7 MKK4/7 Cellular Stress->MKK4/7 JNK (Inactive) JNK (Inactive) MKK4/7->JNK (Inactive) Phosphorylates JNK (Active) JNK (Active) JNK (Inactive)->JNK (Active) c-Jun (Inactive) c-Jun (Inactive) JNK (Active)->c-Jun (Inactive) Phosphorylates c-Jun (Active) c-Jun (Active) c-Jun (Inactive)->c-Jun (Active) Gene Transcription\n(Cell Survival, Proliferation, Apoptosis) Gene Transcription (Cell Survival, Proliferation, Apoptosis) c-Jun (Active)->Gene Transcription\n(Cell Survival, Proliferation, Apoptosis) This compound This compound This compound->JNK (Inactive)  Binds & Inhibits

Critical Considerations for Researchers

  • Starting Concentration: For this compound, begin testing in the low micromolar range (e.g., 1-10 µM) and perform a dose-response curve to determine the optimal concentration for your specific assay [1].
  • DMSO Control: The concentration of DMSO in your vehicle control should typically be ≤0.1% to avoid cytotoxicity.
  • Mechanism Confirmation: Always include Western blot analysis for phospho-c-Jun to verify that observed phenotypic effects (like reduced viability) are indeed due to on-target JNK inhibition [4].
  • Context-Dependent Effects: Be aware that the biological outcome of JNK inhibition (e.g., increased or decreased chemosensitivity) can vary significantly depending on the cell type and stimulus [3] [5].

Reference Information

  • This compound Bioactivity & Solubility. TargetMol. [Online] Retrieved 2020 [1].
  • JNK pathway inhibition enhances chemotherapeutic sensitivity in nasopharyngeal carcinoma. Oncology Letters, 14(2), 1790–1794 (2017). This study provided the experimental framework for MTT, apoptosis, and Western blot assays [3].
  • Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8. Biology, 9(10), 320 (2020). This study provided an example of JNK inhibitor application in breast cancer cells and its effect on pathways like Wnt signaling [2].
  • Reversible covalent c-Jun N-terminal kinase inhibitors. Nature Communications, 15, 8606 (2024). This study provided an example of using sorbitol to activate JNK and the use of phospho-c-Jun as a readout for inhibition [4].

References

Biochemical Characterization & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

JNK Inhibitor VIII (also known as TCS JNK 6o) is a cell-permeable, reversible, and ATP-competitive inhibitor that demonstrates high potency and selectivity for JNK isoforms [1] [2].

  • Primary Mechanism: It binds to the ATP-binding site of JNKs, effectively competing with ATP and inhibiting kinase activity [1].
  • High Selectivity: It exhibits excellent selectivity, with over 1000-fold selectivity for JNK-1 and JNK-2 over other MAP kinases like ERK2, p38α, and p38δ, and shows minimal activity against a panel of 72 other kinases [1] [2] [3].

The table below summarizes its key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC₅₀).

JNK Isoform Ki (nM) IC₅₀ (nM)
JNK1 2 [1] [2] [3] 45 [2] [3]
JNK2 4 [1] [2] [3] 160 [2] [3]
JNK3 52 [1] [2] [3] Not Fully Characterized

Key Research Applications and Protocols

This compound is a valuable tool for probing JNK-dependent signaling pathways. Here are detailed protocols for its major research applications.

Application 1: Inhibiting c-Jun Phosphorylation in Cell-Based Assays

This protocol is used to measure the inhibitor's efficacy in a cellular context, typically in HepG2 cells [1] [2].

Workflow Diagram

G A Seed HepG2 Cells B Serum-starve Cells A->B C Pre-treat with This compound B->C D Stimulate with Anisomycin C->D E Lyse Cells & Analyze D->E F Western Blot for p-c-Jun (Ser63) E->F

Detailed Protocol

  • Cell Culture: Seed HepG2 cells in appropriate culture medium and allow them to adhere overnight [2].
  • Serum Starvation: Replace the medium with serum-free medium for 12-24 hours to synchronize the cells and quiesce signaling pathways.
  • Inhibitor Pre-treatment: Prepare a dilution series of this compound in DMSO. Pre-treat cells with the inhibitor (typical working concentration around 1-10 µM) for 1-2 hours before stimulation. Include a DMSO-only vehicle control [2] [4].
    • Stock Solution: Prepare a 10 mM stock in DMSO. Aliquot and store at -20°C protected from light [1] [3].
  • Cell Stimulation: Stimulate cells with a JNK activator, such as anisomycin (50-100 ng/mL), for 30-60 minutes to induce c-Jun phosphorylation [4].
  • Cell Lysis and Analysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Detection by Western Blot: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe for phospho-c-Jun (Ser63). The reported EC₅₀ for inhibiting c-Jun phosphorylation in HepG2 cells is 920 nM [1]. Re-probe the membrane for total c-Jun to confirm equal loading.
Application 2: Assessing Cell Viability and Proliferation

This protocol determines the effect of this compound on the growth of various cancer cell lines [2].

Workflow Diagram

G A Plate Cells in 96-well Plate B Treat with this compound Dose Range (0-50 µM) A->B C Incubate for 48-72 hours B->C D Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) C->D E Measure Signal D->E F Calculate IC₅₀ E->F

Detailed Protocol

  • Cell Plating: Plate cells (e.g., PTEN-null MEFs, NB7, DU-145) in a 96-well plate at a density that ensures 70-90% confluence at the end of the assay [1] [2].
  • Compound Treatment: The next day, treat cells with a dose range of this compound (e.g., from 1 nM to 50 µM). Each concentration should be tested in replicates (n=3-6).
  • Incubation: Incubate cells for 48-72 hours at 37°C and 5% CO₂.
  • Viability Measurement: Add a cell viability reagent like MTT or CellTiter-Glo according to the manufacturer's instructions. Incubate and measure the signal (absorbance for MTT, luminescence for CellTiter-Glo).
  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO control. Fit the dose-response data to a sigmoidal curve to determine the IC₅₀ value, which varies by cell line (e.g., 2.27 µM for NB7 cells and 19.87 µM for DU-145 cells) [2].
Application 3: Studying PTEN-Null or Drug-Resistant Cancer Phenotypes

Research shows this compound can preferentially block the growth of PTEN-null mouse embryonic fibroblasts (MEFs) and reverse mesenchymal profiles in paclitaxel (PTX)-resistant breast cancer cells [1] [5].

Signaling Pathway Diagram

G Stress Stress Signal (e.g., Chemotherapy) JNK JNK Activation Stress->JNK cJun c-Jun Phosphorylation JNK->cJun OtherPathways Modulation of PI3K/Akt, p38, Wnt JNK->OtherPathways EMT EMT, Migration, Cell Survival cJun->EMT Inhibitor This compound Inhibitor->JNK Inhibits OtherPathways->EMT

Detailed Protocol

  • Use Relevant Cell Models: Utilize PTEN-null MEFs or generate drug-resistant cell lines (e.g., PTX-resistant MCF-7 cells by chronic, low-dose paclitaxel exposure) [1] [5].
  • Functional Assays:
    • Motility/Migration: Perform a wound healing (scratch) assay or Transwell migration assay on PTX-resistant cells treated with this compound (e.g., 1-10 µM). The inhibitor has been shown to suppress the enhanced migration potential of these cells [5].
    • Colony Formation: Seed cells at low density, treat with the inhibitor, and allow colonies to form over 1-2 weeks. Stain with crystal violet and count colonies to assess long-term growth suppression [5].
  • Mechanistic Analysis: Analyze lysates from treated cells via Western blot to confirm downregulation of JNK pathway targets (e.g., p-c-Jun, Vimentin) and related pathways (e.g., p38, Wnt signaling members) [5].

Critical Notes for Researchers

  • Solubility and Storage: this compound is soluble in DMSO (10 mg/mL). Prepare stock solutions in DMSO and store at -20°C, protected from light. The solid compound is stable under these conditions for years [1] [3].
  • Cellular Penetration: The compound is cell-permeable, making it suitable for live-cell assays [1].
  • Control Experiments: Always include a vehicle control (DMSO at the same concentration as used in treatments) to account for any solvent effects. For studies involving stimulation, include an unstimulated control baseline.

References

Comprehensive Application Notes and Protocols for JNK Inhibitor VIII in HepG2 Cell Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to JNK Inhibitor VIII

This compound (CAS 894804-07-0) is a potent, cell-permeable, and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs), which are key signaling molecules within the mitogen-activated protein kinase (MAPK) pathway. This pyridinylamide compound demonstrates excellent selectivity across the kinase family, making it a valuable tool for deciphering JNK-specific functions in various cellular processes. The inhibitor has shown particular utility in cancer research, especially in hepatocarcinoma models like HepG2 cells, where JNK signaling plays a significant role in cell survival, proliferation, and drug resistance mechanisms.

The compound has demonstrated efficacy in blocking JNK-mediated cellular responses, including suppression of apoptosis, caspase cleavage, and cytochrome C release, without significantly affecting the expression of IL-6, IL-8, or COX-2. Its ability to preferentially block the growth of PTEN-deficient cells further enhances its research value in oncology applications, particularly in liver cancer models where PTEN pathway alterations are common.

Chemical and Biochemical Properties of this compound

Chemical Characteristics

This compound (N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) possesses well-defined chemical properties that inform its research application:

  • Molecular Formula: C₁₈H₂₀N₄O₄
  • Molecular Weight: 356.37 g/mol
  • Purity: ≥95% (HPLC)
  • Physical Form: Brown solid
  • Solubility: Soluble in DMSO at 10 mg/mL
  • Storage: -20°C, protected from light, packaged under inert gas

The compound's SMILES string (N(c2nc(c(c(c2)N)C#N)OCC)C(=O)Cc1c(ccc(c1)OC)OC) and InChI key (KQMPRSZTUSSXND-UHFFFAOYSA-N) provide unique identifiers for chemical tracking and verification. Its solubility profile recommends DMSO as the primary solvent for stock solution preparation, with subsequent dilution into aqueous cell culture media.

Biochemical Activity Profile

This compound exhibits a compelling biochemical potency and selectivity profile:

Table 1: Kinase Inhibition Profile of this compound

Target Inhibition Constant (Ki) Cellular EC₅₀
JNK1 2 nM 920 nM (c-jun phosphorylation in HepG2)
JNK2 4 nM -
JNK3 52 nM -
Other Kinases (72 tested) Highly selective (>100-fold selectivity for JNK over most other kinases)

The inhibitor operates through a reversible mechanism that competes with ATP binding, allowing for temporal control of JNK inhibition in experimental settings. Its cell-permeable nature enables study of intracellular JNK-dependent processes without requiring specialized delivery methods.

Key Research Applications in HepG2 Cells

Modulation of Apoptotic Pathways

In HepG2 hepatocarcinoma cells, this compound has demonstrated significant effects on apoptotic regulation. Research findings indicate that the compound suppresses apoptosis, caspase cleavage, and cytochrome C release, suggesting its utility in studying stress-induced cell death pathways. At the molecular level, it effectively blocks the phosphorylation of JNKAR1 and cellular responses to anisomycin, establishing its functional efficacy in intact cellular systems.

The inhibitor has also been shown to reduce TGF-induced JNK activation, positioning it as a valuable tool for investigating TGF-β signaling crosstalk in liver cancer models. This application is particularly relevant in hepatocarcinoma research, where both JNK and TGF-β pathways contribute to disease progression and therapeutic resistance.

Cancer Stem Cell and Side Population Research

The side population (SP) in hepatocarcinoma cells, which exhibits stem-like properties and contributes to chemoresistance, has been closely linked to JNK signaling activation:

Table 2: JNK Inhibition Effects on HepG2 Side Population Cells

Parameter Control 5-FU Treatment 5-FU + JNK Inhibitor
SP Fraction Baseline Increased Reverted to near baseline
p-SAPK/JNK Baseline Elevated Suppressed
p-c-Jun Baseline Elevated Suppressed
Cell Survival 100% Decreased Variable effect

Studies using the specific JNK inhibitor SP600125 (a tool compound with similar application to this compound) have demonstrated that pharmacological inhibition of JNK signaling can revert the chemotherapy-induced expansion of SP cells in HepG2 cultures. This suggests that this compound may serve similar functions in blocking this resistance mechanism, potentially enhancing the efficacy of conventional chemotherapeutic agents.

Lysosomal Stability Regulation

Recent research has revealed a novel role for JNK in maintaining lysosomal membrane stability through regulation of LAMP2A, a critical lysosomal membrane protein. In HepG2 cells, JNK inhibition reduces LAMP2A stability by promoting its proteasomal degradation, ultimately sensitizing cells to lysosomotropic agents. This effect appears cancer-specific, as normal liver cells do not exhibit the same vulnerability, suggesting a potential therapeutic window for JNK inhibitor-based combinations.

The lysosomal destabilization induced by JNK inhibition creates a synergistic effect with lysosomotropic compounds, leading to enhanced cell death through lysosomal membrane permeabilization (LMP). This combination approach may be particularly effective in hepatocarcinoma cells, which frequently exhibit enlarged and fragile lysosomal compartments compared to their normal counterparts.

Experimental Data Summary

Quantitative Findings in HepG2 Models

Table 3: Summary of Experimental Effects of JNK Inhibition in HepG2 Cells

Experimental Condition Key Parameters Measured Results
Monolayer Culture (2D) Cell proliferation (impedance monitoring) Significant reduction at 10-20 μM
Apoptosis Assay (Annexin V/PI) Apoptotic cells after 72-153 h Significant increase at 20 μM
3D Spheroid Culture Cross-sectional area at 168 h ~50% reduction vs. control (0.0036 vs. 0.0076 mm²)
LAMP2A Stability Protein half-life Decreased from >6h to ~2h with JNK inhibition
Combination with Lysosomotropic Agents Cell death enhancement Potentiated effect in cancer cells only

Detailed Experimental Protocols

Compound Preparation and Storage
  • Stock Solution Preparation: Dissolve this compound in molecular biology grade DMSO to prepare a 10 mM stock solution. Gently vortex until completely dissolved (typically 3-5 minutes). Avoid excessive heating as the compound is light-sensitive.

  • Aliquoting and Storage: Dispense into single-use aliquots in amber vials to prevent freeze-thaw degradation. Store at -20°C under inert gas packaging; under these conditions, the compound remains stable for at least 12 months.

  • Working Solution Preparation: Dilute stock solution into pre-warmed cell culture medium to achieve final treatment concentrations (typically 1-20 μM). Ensure that the DMSO concentration does not exceed 0.1% (v/v) in any experiment to maintain cell viability.

HepG2 Cell Culture and Treatment
  • Cell Culture Conditions: Maintain HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment Protocol: Seed cells at appropriate densities (e.g., 5×10⁵ cells for survival assays, 1×10⁶ cells for protein analysis) and allow to adhere overnight. Replace medium with fresh medium containing this compound at desired concentrations. Include vehicle controls (0.1% DMSO) in all experiments.

  • Treatment Duration: Depending on the experimental endpoint, treat cells for 24-72 hours for most applications. For apoptosis assays, extend treatment to 72-153 hours to observe maximal effect.

3D Spheroid Formation and Analysis
  • Spheroid Generation: Utilize hydrogel Microchamber Arrays (hMCA) to generate uniform 3D spheroids. Seed single-cell suspensions of HepG2 cells at approximately 9 cells per spheroid chamber to ensure consistent initial spheroid size.

  • Drug Treatment in 3D Culture: Add this compound directly to cells seeded in the hydrogel array. Final concentration of 20 μM is recommended based on published efficacy. Refresh medium containing inhibitor every 48-72 hours.

  • Spheroid Monitoring: Capture brightfield images daily using inverted microscopy. Measure cross-sectional area (CSA) using image analysis software (e.g., ImageJ). Continue monitoring for 7 days to observe significant growth inhibition effects.

  • Viability Assessment: At endpoint, stain spheroids with propidium iodide (3.7 μM) and fluorescein-diacetate (1.2 μM) for simultaneous measurement of dead and live cells within each spheroid. Quantify fluorescence intensity using appropriate filters.

Apoptosis Analysis by Flow Cytometry
  • Cell Harvesting: Collect both adherent and floating cells by gentle trypsinization followed by centrifugation at 300 × g for 5 minutes.

  • Annexin V/Propidium Iodide Staining: Resuspend cell pellet in 1× binding buffer at 1×10⁶ cells/mL. Add Annexin V-FITC and propidium iodide according to manufacturer recommendations. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze samples within 1 hour using a flow cytometer with appropriate filter sets. Collect a minimum of 10,000 events per sample. Use unstained cells, single-stained controls, and DMSO-treated cells for compensation and gating strategies.

  • Data Interpretation: Calculate the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). Compare this compound-treated samples to vehicle controls using appropriate statistical tests.

Western Blot Analysis for JNK Signaling
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatant.

  • Electrophoresis and Transfer: Separate 20-30 μg of total protein by SDS-PAGE (10% gel). Transfer to nitrocellulose membranes using standard wet or semi-dry transfer methods.

  • Antibody Probing: Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-SAPK/JNK (Thr183/Tyr185), total JNK, p-c-Jun, and loading control (β-actin) overnight at 4°C. Use appropriate HRP-conjugated secondary antibodies for detection.

  • Signal Detection: Develop blots using enhanced chemiluminescence substrate. Quantify band intensities using densitometry software. Normalize phospho-protein levels to total protein and loading controls.

Signaling Pathway and Experimental Workflow

G cluster_jnk JNK Signaling Pathway cluster_cellular Cellular Responses Stress Stress JNK_Inactive JNK (Inactive) Stress->JNK_Inactive Drugs Drugs Drugs->JNK_Inactive TGF TGF TGF->JNK_Inactive JNK_Active JNK-P (Active) JNK_Inactive->JNK_Active Phosphorylation cJun_Inactive c-Jun (Inactive) JNK_Active->cJun_Inactive LAMP2A_Reg LAMP2A Regulation JNK_Active->LAMP2A_Reg cJun_Active c-Jun-P (Active) cJun_Inactive->cJun_Active Phosphorylation Apoptosis Apoptosis cJun_Active->Apoptosis Proliferation Proliferation cJun_Active->Proliferation SP_Cells Side Population cJun_Active->SP_Cells Lysosomal_Stab Lysosomal Stability LAMP2A_Reg->Lysosomal_Stab Inhibitor Inhibitor Inhibitor->JNK_Active Inhibits

Diagram 1: JNK Signaling Pathway and Inhibitor Mechanism. This diagram illustrates the activation of JNK signaling by various stimuli and the downstream cellular processes affected by this compound in HepG2 cells.

Technical Considerations and Troubleshooting

Optimization Guidelines
  • Dose-Response Validation: While effective concentrations typically range from 1-20 μM, perform initial dose-response curves for each new experimental setup. Assess phospho-c-Jun reduction by Western blot to confirm target engagement.

  • Temporal Considerations: JNK inhibition effects are time-dependent. For acute signaling studies, pre-treat cells for 2-4 hours before additional stimuli. For phenotypic outcomes (e.g., apoptosis, spheroid growth), extend treatment to 72+ hours.

  • Cell Density Effects: Maintain consistent cell seeding densities, as JNK signaling can be influenced by cell-cell contact and confluence. High density can activate stress pathways independent of experimental treatment.

Common Technical Challenges
  • Solvent Toxicity: DMSO concentrations exceeding 0.1% can independently affect cell viability and stress pathways. Include vehicle-only controls in all experiments and verify DMSO concentrations across treatment conditions.

  • Off-Target Effects: At higher concentrations (>20 μM), this compound may exhibit reduced kinase specificity. Use the lowest effective concentration and consider complementary approaches (genetic inhibition) to verify JNK-specific phenotypes.

  • 3D Culture Penetration: In spheroid models, ensure adequate compound penetration by monitoring inhibitor efficacy in core regions. For spheroids >200 μm diameter, consider technical adjustments to improve distribution.

Conclusion and Research Applications

This compound represents a valuable pharmacological tool for investigating JNK signaling in HepG2 hepatocarcinoma models. Its well-characterized selectivity, reversible mechanism, and efficacy in both 2D and 3D culture systems enable researchers to dissect JNK-specific functions in apoptosis regulation, cancer stem cell maintenance, and lysosomal stability. The compound's ability to sensitize hepatocarcinoma cells to cytotoxic agents highlights its potential as part of combination therapy research, particularly given the cancer-specific vulnerability in lysosomal regulation.

The experimental protocols outlined provide a foundation for applying this compound in various research contexts, from basic signaling studies to more complex therapeutic investigations. As research in this area advances, this compound continues to offer insights into hepatocarcinoma biology and potential therapeutic strategies targeting JNK signaling networks.

JNK Inhibitor VIII solubility issues DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Chemical Properties

The table below outlines the fundamental solubility and chemical characteristics of JNK Inhibitor VIII as provided by commercial suppliers.

Property Value / Description
Molecular Weight 356.38 g/mol [1] [2]
CAS Number 894804-07-0 [2]
Recommended Solvent DMSO [1] [2] [3]

| Reported Solubility in DMSO | • 71 mg/mL (199.2 mM) [1] • 250 mg/mL (~701.5 mM) [2] • 10 mg/mL [3] | | Solubility in Other Solvents | Insoluble in Water and Ethanol [1] | | Mechanism of Action | ATP-competitive, reversible inhibitor [3] |

Biological Activity & Protocol

This table summarizes the key inhibitory data and provides a referenced example of its application in a cell-based experiment.

Parameter Details
Ki Values JNK1: 2 nM; JNK2: 4 nM; JNK3: 52 nM [1] [2] [3]
IC50 Values JNK1: 45 nM; JNK2: 160 nM (Cell-free assay) [1] [2]
Functional Assay (Example) Inhibition of c-Jun phosphorylation in HepG2 cell line [1]
Reported EC50 in Cells 920 nM in HepG2 cells [1] [3]

Based on the data, here is a typical protocol for preparing a stock solution and testing the inhibitor's activity:

Start Start Experiment S1 Prepare 10-100 mM stock solution in fresh, dry DMSO Start->S1 S2 Aliquot and store at -20°C or -80°C S1->S2 S3 Dilute in cell culture medium for treatment S2->S3 S4 Treat cells (e.g., HepG2) for desired duration S3->S4 S5 Assay read-out: Western Blot for p-c-Jun S4->S5 End Analyze Results S5->End

Troubleshooting & FAQs

Here are solutions to common issues you might encounter:

  • Problem: Precipitate Forms After Thawing or Dilution

    • Cause: The stock solution may have been exposed to moisture or was not stored properly. Water in the DMSO or a final DMSO concentration that is too low can cause the compound to fall out of solution [2].
    • Solution: Always use fresh, anhydrous DMSO. When making working dilutions, ensure the percentage of DMSO from the stock is sufficient to keep the compound in solution. Gently warming the vial at 37°C and vortexing may help re-dissolve the compound.
  • Problem: Low Inhibitory Activity in Cellular Assays

    • Cause: The effective concentration in cells is often higher than the biochemical IC50 due to cell permeability and metabolic activity. The reported EC50 in HepG2 cells is 920 nM, which is significantly higher than the enzyme-level IC50 [1] [3].
    • Solution: Perform a dose-response curve in your specific cell line. A good starting concentration range for treatment is 0.5 - 5 µM, but this should be optimized empirically.
  • Problem: Off-Target Effects

    • Cause: Despite good selectivity reported, high concentrations can lead to non-specific effects [1].
    • Solution: Use the lowest effective concentration. Include control experiments with an inactive analog if available, or use another JNK inhibitor with a different chemical structure to confirm that the observed effect is due to JNK inhibition.

Key Takeaways for Your Research

  • Solubility is High in DMSO: You can confidently prepare highly concentrated stock solutions (e.g., 50-100 mM) in DMSO for most applications.
  • Handle DMSO with Care: The quality and handling of your DMSO are critical. Use a fresh, dry bottle dedicated for cell culture to avoid water contamination.
  • Validate Experimentally: The cellular activity (EC50) can be much lower than the enzymatic activity (IC50/Ki). Always titrate the inhibitor in your own experimental system to find the optimal working concentration.

References

JNK Inhibitor VIII stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key physical properties and storage conditions for JNK Inhibitor VIII:

Property Specification
Physical Form Solid [1]
Color Brown [1]
Purity ≥95% [2] [1]
Recommended Storage Temperature -20°C [1]
Storage Condition Protect from light [1]; Packaged under inert gas [1]
Solubility in DMSO 10 mg/mL [1] to 71 mg/mL [3]

Troubleshooting Guide

Here are solutions to common issues you might encounter when working with this compound:

Problem Possible Cause Solution & Recommendation
Low solubility Solvent choice Use DMSO as the primary solvent [3] [1].
Precipitation in aqueous buffers Solvent addition order For in vivo studies, pre-dissolve in DMSO first, then add to aqueous solutions like CMC-Na or a mix of PEG300, Tween-80, and water [3].
Rapid compound degradation Improper storage Always store at -20°C, protect from light, and keep the container sealed under inert gas [1]. Aliquot to avoid repeated freeze-thaw cycles.
Lack of cellular activity Inactive compound or incorrect concentration Verify activity with a positive control. The compound inhibits c-Jun phosphorylation with an EC50 of 920 nM in HepG2 cells [1].

Experimental Evidence & Protocols

This compound is a well-validated tool for studying JNK signaling. The diagram below illustrates the signaling pathway it targets and a key validation experiment.

JNK_Pathway JNK Signaling Pathway & Inhibition Stress Stress MAPKKKs\n(eg. MLKs) MAPKKKs (eg. MLKs) Stress->MAPKKKs\n(eg. MLKs) Cytokines Cytokines Cytokines->MAPKKKs\n(eg. MLKs) MAPKKs\n(MKK4/7) MAPKKs (MKK4/7) MAPKKKs\n(eg. MLKs)->MAPKKs\n(MKK4/7) JNK1/2/3 JNK1/2/3 MAPKKs\n(MKK4/7)->JNK1/2/3 Transcription\n(eg. c-Jun) Transcription (eg. c-Jun) JNK1/2/3->Transcription\n(eg. c-Jun) Cellular Responses\n(Apoptosis, etc.) Cellular Responses (Apoptosis, etc.) Transcription\n(eg. c-Jun)->Cellular Responses\n(Apoptosis, etc.) This compound This compound This compound->JNK1/2/3  Inhibits

This diagram shows that this compound acts as an ATP-competitive inhibitor directly on the JNK enzymes (JNK1, JNK2, JNK3), blocking the phosphorylation of their downstream targets like c-Jun [2] [3] [4].

Key Validation Protocol: Inhibiting c-Jun Phosphorylation in Cells

This protocol is adapted from the literature and supplier datasheets [3] [1].

  • Cell Line: HepG2 human hepatoma cells.
  • Procedure:
    • Plate cells at 5x10⁴ cells/well in 500 μL of complete media on 24-well collagen-coated plates. Incubate overnight.
    • Prepare serial dilutions of this compound in DMSO as 100x stocks.
    • Add 5 μL of the inhibitor solution directly to the cell culture media to achieve the desired final concentration. Include a DMSO-only vehicle control.
    • Pre-incubate cells with the inhibitor for 1 hour.
    • Stimulate the cells with TNFα (or a vehicle control) for 30 minutes to activate the JNK pathway.
    • Harvest cells in a suitable lysis buffer and freeze at -80°C.
    • Analyze the levels of phosphorylated c-Jun using a Western blot or a specific immunoassay. This compound shows an EC50 of 920 nM in this assay [1].

Key Takeaways

  • Storage is Key: The main stability risk is environmental degradation. Adhering to the -20°C, dark, inert atmosphere storage conditions is crucial for maintaining potency.
  • Solvent is Primary: DMSO is the essential solvent for creating stock solutions. For animal studies, use the validated formulations with suspending agents [3].
  • A Well-Validated Probe: this compound is a potent, ATP-competitive inhibitor with a clear experimental track record for specifically inhibiting the JNK pathway in cellular models [2] [3] [5].

References

JNK Inhibitor VIII selectivity over other kinases

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profiles of Related JNK Inhibitors

The table below summarizes the selectivity data for several JNK inhibitors from recent studies. Please note that these are different compounds, and their profiles may not directly reflect that of JNK Inhibitor VIII.

Inhibitor Name Primary Target Reported Off-Target Kinases Key Selectivity Findings Source/Assay Context
YL5084 [1] JNK2 (Covalent) JNK1, JNK3 20-fold higher selectivity for JNK2 over JNK1; engages JNK2 in cells. Biochemical kinase assay; Panel of >400 kinases [1]
THZ-3-60-1 [1] JNK2 EGFR, CK1, DDR1, CDK7, Aurora A/B Poor kinome-wide selectivity despite JNK2 vs. JNK1 selectivity. [1] Panel of >400 kinases [1]
JNK-IN-8 [2] JNK1/2/3 (Pan, Irreversible) N/A in sources A precursor covalent inhibitor; targets Cys116 in JNK2 (Cys154 in JNK3), a residue unique among MAPKs. [1] [2] N/A
1aR-IN-8 [2] JNK1/2/3 (Pan, Reversible) N/A in sources A reversible covalent inhibitor; demonstrated high resilience against off-target thiols like glutathione. [2] NanoBRET target engagement assay in live HEK293T cells [2]

Experimental Protocol for Assessing Selectivity

To determine the selectivity of a JNK inhibitor in your own experiments, you can follow this generalized workflow, which synthesizes methodologies from the search results [1] [2].

1. Biochemical Kinase Assays: Begin by profiling the inhibitor against a broad panel of human kinases (e.g., >400 kinases) to identify primary off-targets. This is typically done using ATP-concentration competitive assays to calculate the dissociation constant (KI) and the rate of inactivation (Kinact) for covalent inhibitors [1].

2. Cellular Target Engagement: Confirm that the inhibitor binds to JNK in a cellular context. The NanoBRET target engagement assay is a highly relevant method cited [2]. * Application: Treat live HEK293T cells expressing a NanoLuc-JNK fusion protein with the inhibitor. * Measurement: Add a cell-permeable, fluorescent tracer that competes with the inhibitor for binding to JNK. A decrease in BRET (Bioluminescence Resonance Energy Transfer) signal indicates successful target engagement by the inhibitor. * Outcome: Calculate the compound's IC50 value for cellular JNK binding [2].

3. Functional Validation in Disease Models: Test the functional biological consequences of inhibition. * Pathway Inhibition: Treat relevant cell lines (e.g., cancer models) with the inhibitor and assess downstream pathway activity by measuring phosphorylation levels of key substrates like c-Jun via Western blot [2] [3]. * Phenotypic Rescue: In disease models (e.g., paclitaxel-resistant breast cancer cells), evaluate if the inhibitor rescues pathological phenotypes such as reduced cell migration or increased cell death [3].

Troubleshooting Guide & FAQs

Q: Why is achieving isoform-selectivity for JNK1 or JNK2 so difficult? A: The ATP-binding pockets of JNK1 and JNK2 have a 98% amino acid identity and differ by only two residues. This high degree of similarity makes designing small molecules that can distinguish between them extremely challenging [1].

Q: My JNK inhibitor shows anti-proliferative effects, but I suspect they are JNK-independent. How can I confirm this? A: This is a recognized issue. As a case study, the JNK2-selective inhibitor YL5084 exhibited anti-proliferative effects in multiple myeloma cells that were found to be JNK2-independent [1]. To investigate:

  • Employ Genetic Controls: Use siRNA or CRISPR to knock down your target JNK isoform. If the inhibitor's effect remains in the absence of the kinase, it strongly indicates off-target mechanisms.
  • Conduct Proteomic Profiling: Perform quantitative mass spectrometry to identify other proteins or pathways that are significantly altered by inhibitor treatment [1] [4].

Q: What are the pros and cons of using irreversible covalent JNK inhibitors? A:

  • Pros: Exceptional potency and prolonged duration of action, which can be beneficial for overcoming resistance [2].
  • Cons: Higher risk of off-target effects and haptenization (which can trigger an immune response). They can also be depleted by high concentrations of cellular glutathione [2].

Q: Are there modern strategies to improve the selectivity and safety of covalent JNK inhibitors? A: Yes. A promising approach is the use of reversible covalent inhibitors. These compounds, such as those with cyclic Michael acceptor warheads (e.g., cyclohexenone), form a temporary bond with the target cysteine. This allows for fine-tuned residence time, improved resilience against off-target thiols like glutathione, and can even enhance JNK isoform specificity [2].

JNK Inhibitor Selectivity and Mechanism Diagrams

The following diagrams illustrate the core concepts of JNK inhibitor mechanisms and selectivity.

JNK_Inhibition_Mechanism JNK Covalent Inhibition Mechanism (20 chars) Inhibitor Covalent JNK Inhibitor (e.g., JNK-IN-8, YL5084) Warhead Electrophilic Warhead (e.g., Acrylamide) Inhibitor->Warhead ATP_Pocket JNK ATP-Binding Pocket Inhibitor->ATP_Pocket Binds reversibly Cys116 Cysteine 116 (JNK2) Conserved in JNK1-3 Warhead->Cys116 Forms covalent bond ATP_Pocket->Cys116 adjacent to

JNK_Selectivity_Concept JNK Isoform Selectivity Challenge (25 chars) JNK1 JNK1 Pro-apoptotic JNK2 JNK2 Pro-survival JNK3 JNK3 Neuronal Pan_Inhibitor Pan-JNK Inhibitor (e.g., JNK-IN-8) Pan_Inhibitor->JNK1 Targets all Pan_Inhibitor->JNK2 Targets all Pan_Inhibitor->JNK3 Targets all Selective_Inhibitor Selective Inhibitor (e.g., YL5084 for JNK2) Selective_Inhibitor->JNK2 Selective binding

Key Takeaways

The search results indicate that while the development of highly selective JNK inhibitors is an active area of research, a definitive and comprehensive selectivity profile for This compound itself was not available in the sources consulted.

  • Selectivity is a Major Challenge: The extreme similarity between JNK1 and JNK2 makes isoform-selective inhibition difficult to achieve [1].
  • Covalent Inhibition is a Double-Edged Sword: While potent, irreversible inhibitors carry a higher risk of off-target effects. Newer reversible covalent inhibitors may offer a safer and more tunable profile [2].
  • Validation is Multi-Layered: Relying on a single assay is insufficient. A robust selectivity assessment requires a combination of biochemical, cellular, and functional experiments [1] [2] [3].

References

optimizing JNK Inhibitor VIII concentration for assays

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: JNK Inhibitor VIII

This compound, also known as TCS JNK 6o, is a potent ATP-competitive, selective inhibitor of c-Jun N-terminal kinase (JNK). Its primary mechanism is suppressing apoptosis, caspase cleavage, and cytochrome C release by blocking JNK phosphorylation [1] [2].

Key Biochemical Properties

Property Detail
CAS Number 894804-07-0 [1]
Molecular Formula C₁₈H₂₀N₄O₄ [1]
Molecular Weight 356.37 g/mol [1]
Purity ≥95% [1]
Primary Solvent DMSO (typical stock concentration: 10-25 mg/mL) [2]

Potency (IC₅₀ and Kᵢ Values)

JNK Isoform IC₅₀ Kᵢ
JNK1 45 nM [2] 2 nM [2]
JNK2 160 nM [2] 4 nM [2]
JNK3 - 52 nM [2]

Concentration Optimization Guide

The optimal concentration depends on your assay system (2D vs. 3D) and desired outcome (inhibiting proliferation vs. inducing apoptosis). Here is a summary of effective concentrations reported in recent studies:

Reported Effective Concentrations in Cell-Based Assays

Cell Line / Model Assay Type Effective Concentration Key Observed Effect Citation
MCF7 Breast Cancer 3D Spheroid Growth 20 µM Significant reduction in spheroid size and disruption of regular, round morphology. [3] PMC12609690
MCF7 Breast Cancer 2D Monolayer (Proliferation) 10-20 µM Reduced cell proliferation measured by label-free impedance. [3] PMC12609690
MCF7 Breast Cancer 2D Monolayer (Apoptosis) 20 µM Significant increase in apoptosis after 72 and 153 hours of treatment. [3] PMC12609690
General JNK Inhibition Biochemical/Biomarker 1-10 µM A reasonable starting range for testing inhibition of JNK phosphorylation in cells. [1] Santa Cruz Biotechnology

Suggested Optimization Workflow

  • Start with a Pilot Experiment: Test a broad range (e.g., 1 µM, 10 µM, and 20 µM) in your specific assay system to identify a response curve [3].
  • Confirm Mechanism of Action: Include a positive control for JNK activation (e.g., anisomycin) and measure downstream markers like JNK phosphorylation to confirm target engagement [1].
  • Refine the Concentration: Based on pilot results, narrow the range to find the lowest concentration that produces the maximal desired effect (e.g., inhibition of spheroid growth or induction of apoptosis) while minimizing off-target toxicity [3].
  • Account for Model Differences: Be prepared to use a higher concentration for more complex 3D models (like spheroids) compared to 2D monolayers, as drug penetration can be a limiting factor [3].

Troubleshooting Common Issues

  • Lack of Effect: Verify the activity of your inhibitor stock solution and ensure DMSO concentration in assays does not exceed toxic levels (typically ≤0.1-0.5%). Confirm that your cellular model has an active JNK pathway.
  • High Cytotoxicity at Low Concentrations: This may indicate off-target effects. Consider performing a counter-screen against other kinases to confirm selectivity. Ensure the solvent (DMSO) is not the cause by including a vehicle control.
  • Inconsistent Results Between Assays: The cellular context is critical. JNK inhibition can lead to different outcomes (e.g., suppressing apoptosis in some contexts while promoting it in others). Always validate findings with multiple orthogonal assays.

Experimental Protocol Example: Assessing Impact on 3D Spheroid Growth

This protocol is adapted from a 2025 study on MCF7 breast cancer spheroids [3].

Workflow Overview The diagram below outlines the key stages of the protocol.

Start Seed MCF7 cells in hydrogel microchamber array Treat Add this compound (20 µM) or Vehicle (DMSO) Start->Treat Grow Culture spheroids for 7 days Treat->Grow Image Image spheroids at single-object resolution Grow->Image Analyze Analyze Cross-Sectional Area (CSA) & Morphology Image->Analyze

Detailed Steps

  • Seed Cells: Generate non-adherent, non-tethered 3D objects by seeding single MCF7 breast cancer cells into a hydrogel-based Microchamber Array (hMCA). The cited study seeded approximately 9 cells per 3D object [3].
  • Apply Inhibitor: Add this compound directly to the cells in the array. A concentration of 20 µM was effective in significantly reducing spheroid size. Include a vehicle control (e.g., 0.1% DMSO) [3].
  • Culture Spheroids: Grow the spheroids for 7 days, maintaining standard cell culture conditions (37°C, 5% CO₂).
  • Image and Analyze: At the endpoint (168 hours), capture images of the spheroids. Key metrics to analyze include:
    • Cross-Sectional Area (CSA): Compare the final size of treated vs. control spheroids.
    • Morphology: Assess for loss of regular, round structure, which is a reported effect of JNK inhibition [3].
    • Viability Staining (Optional): Perform live/dead staining (e.g., with Fluorescein Diacetate (FDA) and Propidium Iodide (PI)) while spheroids are still in the array to quantify cell death [3].

JNK Signaling Pathway & Inhibitor Mechanism

To fully understand the biological context of your experiments, the following diagram summarizes the key pathway affected by this compound.

Key Technical Takeaways

  • Potent and Selective: this compound is a well-characterized, potent ATP-competitive inhibitor of JNK1, JNK2, and JNK3 [1] [2].
  • Context-Dependent Concentration: For initial assays in cancer cell lines, begin testing in the 1-20 µM range. Use lower concentrations (1-10 µM) for 2D biomarker studies and higher concentrations (~20 µM) for functional outcomes in 3D models [3].
  • Monitor Multiple Outcomes: JNK inhibition can simultaneously suppress proliferation and induce apoptosis, so design your assays to capture these related but distinct effects [3].

References

Quantitative Data on JNK Inhibitors and Cell Viability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from research studies on how JNK inhibitors affect cell viability, either alone or in combination with other compounds.

JNK Inhibitor Cell Line / Context Treatment Conditions Impact on Cell Viability Key Finding / Mechanism Citation
JNK-IN-8 Human TNBC cells (MDA-MB-231, MDA-MB-436, HCC1569) In combination with Lapatinib (EGFR/HER2 inhibitor) Synergistic decrease (Combination Index < 1) Induces cytotoxic oxidative stress; blocks antioxidant response via Nrf2/AP-1/NF-κB. [1]
SP600125 Pancreatic PDAC cells (MIA PaCa-2, PANC-1) Pre-treatment for 2h before Piperlongumine (PL) Significantly blocks PL-induced cell death. JNK signaling contributes to PL-induced cell death; inhibitor blocks Nrf-2 translocation and HMOX-1 expression. [2]
SP600125 Prostate cancer cells (LNCaP, PC3) Used alongside p38 inhibitor (SB203580) Diminishes drug-induced growth inhibition. MAPK pathway inhibitors can protect cells from chemotherapy-induced growth inhibition. [3]
JNK-IN-8, AS601245, Bentamapimod, SP600125 Huh7 cells (Liver) infected with HCoV-229E Pre-treatment for 1h before viral infection Strong, dose-dependent decrease in infection (dsRNA+ cells). JNK activity is required for the viral replication cycle; inhibition reduces infectious virus production. [4]

Detailed Experimental Protocol: CCK-8 Assay for Cell Viability

The Cell Counting Kit-8 (CCK-8) is a common, reliable method for assessing cell viability and cytotoxicity. Here is a standard protocol you can adapt for testing JNK inhibitors [3].

  • Application: This protocol is suitable for cell viability detection, cell proliferation and toxicity detection, and for creating a standard curve to correlate optical density (OD) with cell number [3].

  • Procedure Overview:

    • Cell Seeding: Seed the cell suspension (100 μL/well) in a 96-well plate. Incubate the plate for 24 hours in a cell culture incubator (e.g., at 37°C, 5% CO₂) to allow cells to adhere.
    • Drug Addition: Add different concentrations of the JNK inhibitor or other test drugs to the wells. Include control wells (cells without drug) and blank wells (medium only, without cells).
    • Incubation: Incubate the plate for an appropriate period (e.g., 24, 48, or 72 hours) based on your experimental design.
    • Adding CCK-8 Solution: Add 10 μL of the CCK-8 solution directly to each well. Avoid introducing bubbles, as they can interfere with the OD reading.
    • Incubation: Return the plate to the incubator for 1-4 hours. The incubation time may vary depending on the cell type and metabolic activity.
    • OD Measurement: Measure the absorbance at 450 nm using a microplate reader.
  • Data Calculation:

    • Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100%
    • Inhibition Rate (%) = [(Ac - As) / (Ac - Ab)] x 100%
    • Where: As = Absorbance of experimental well (cells + drug + CCK-8); Ac = Absorbance of control well (cells + CCK-8, no drug); Ab = Absorbance of blank well (medium + CCK-8, no cells) [3].

JNK Signaling Pathway in Cell Fate

The diagram below illustrates the core JNK signaling cascade and its role in determining cell survival or death, which is central to understanding inhibitor mechanisms.

JNK_Pathway External Stress External Stress MAP3K\n(MEKK1-4, MLK) MAP3K (MEKK1-4, MLK) External Stress->MAP3K\n(MEKK1-4, MLK) Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K\n(MEKK1-4, MLK) Growth Factors Growth Factors Growth Factors->MAP3K\n(MEKK1-4, MLK) MKK4 / MKK7 MKK4 / MKK7 MAP3K\n(MEKK1-4, MLK)->MKK4 / MKK7 JNK\n(SAPK) JNK (SAPK) MKK4 / MKK7->JNK\n(SAPK) Transcription Factors\n(e.g., c-Jun, ATF2) Transcription Factors (e.g., c-Jun, ATF2) JNK\n(SAPK)->Transcription Factors\n(e.g., c-Jun, ATF2) Phosphorylates & Activates Cell Survival\nProliferation Cell Survival Proliferation Transcription Factors\n(e.g., c-Jun, ATF2)->Cell Survival\nProliferation Programmed Cell Death\n(Apoptosis) Programmed Cell Death (Apoptosis) Transcription Factors\n(e.g., c-Jun, ATF2)->Programmed Cell Death\n(Apoptosis) Signal Duration &\nCellular Context Signal Duration & Cellular Context Transcription Factors\n(e.g., c-Jun, ATF2)->Signal Duration &\nCellular Context Signal Duration &\nCellular Context->Cell Survival\nProliferation Signal Duration &\nCellular Context->Programmed Cell Death\n(Apoptosis)

The diagram shows that the JNK pathway is activated by diverse stimuli [5] [6]. This activation is a multi-tiered kinase cascade: MAP3Ks (like MEKK1-4) phosphorylate and activate MKK4/7, which in turn phosphorylate and activate JNK. Active JNK translocates to the nucleus and phosphorylates transcription factors such as c-Jun. The final cellular outcome—survival or apoptosis—depends on the signal duration and the specific cellular context [2] [5].

Troubleshooting Common Issues with JNK Inhibitors

Here are answers to potential FAQs researchers might encounter:

  • Unexpected Cell Viability Results: The effect of JNK inhibition is highly context-dependent. It can block cell death induced by some stressors (like the drug Piperlongumine) [2] but synergize to kill cells when combined with other inhibitors (like Lapatinib in TNBC) [1]. Always consider the biological context and potential for combination effects.
  • No Effect of Inhibitor in Viral Infection Model: If JNK inhibition does not reduce viral infection as expected, perform a time-of-addition experiment. This can pinpoint which stage of the life cycle is affected. For HCoV-229E, JNK inhibitors were ineffective if added only during viral entry but potently blocked infection when added post-entry, indicating a role in later replication steps [4].
  • High Background or Inconsistent Data in CCK-8 Assay: Ensure you are including the correct controls. Blank wells (medium + CCK-8, no cells) are essential for subtracting background absorbance. If your test drug has inherent oxidative/reductive properties, change to fresh medium before adding CCK-8 to prevent interference [3].

References

JNK Inhibitor VIII stock solution aliquoting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions researchers have when working with JNK Inhibitor VIII.

Q1: What is the solubility and recommended solvent for this compound? this compound is highly soluble in DMSO but is insoluble in water or ethanol [1]. For a 10 mM stock solution, dissolve 1.77 mg of the compound in 500 µL of DMSO [2].

Q2: How should I aliquot and store my stock solution? Proper aliquoting is critical for maintaining the compound's stability and preventing repeated freeze-thaw cycles.

  • Aliquot Volume: Aliquot the stock solution into single-use volumes suitable for your individual experiments.
  • Storage Temperature: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) [2].
  • Handling: Always thaw aliquots on ice and gently mix before use. After use, promptly return the aliquot to the recommended storage condition. Avoid repeated freezing and thawing.

Q3: What should I do if my experiment requires a concentration that leads to high final DMSO levels? High DMSO concentrations can be toxic to cells. If your experimental conditions require a high concentration of the inhibitor, consider these strategies:

  • Prepare a more concentrated stock solution to reduce the volume added to your culture medium.
  • As a last resort, you may use a specialized formulation. One protocol suggests dissolving the compound in DMSO and then diluting in corn oil (10% DMSO, 90% corn oil) to achieve a concentration of at least 2.08 mg/mL. However, this is only recommended for specific in vivo applications and for short-term use [2].

Experimental Protocols: Key Considerations

When using this compound in your experiments, consider the following points based on published research:

  • Cellular Viability Assays: this compound has been used in growth inhibition assays across a wide range of human cancer cell lines. The IC50 values for reducing cell viability vary significantly. The table below shows a sample of the data; over 50 cell lines have been tested [1].
Cell Line Cell Line Type Assay Type Reported IC50 (µM)
NB7 Human Neuroblastoma Growth Inhibition 2.27
LB2241-RCC Human Renal Cell Carcinoma Growth Inhibition 6.58
NCI-H1299 Human Non-Small Cell Lung Cancer Growth Inhibition 13.20
BV-173 Human Chronic Myelogenous Leukemia Growth Inhibition 14.05
HepG2 Human Liver Cancer c-Jun Phosphorylation (Ki) 0.004
HepG2 Human Liver Cancer c-Jun Phosphorylation (EC50) 0.92
  • Functional Assays: To confirm the on-target effect of the inhibitor, you can measure the phosphorylation levels of c-Jun, a direct downstream target of JNK. In HepG2 cells, this compound inhibits c-Jun phosphorylation with an EC50 of 0.92 µM [1]. Always include a DMSO vehicle control in your experimental design.

  • Related Research Context: Studies using other JNK inhibitors highlight the importance of this signaling pathway. For example, inhibiting JNK has been shown to alter the developmental trajectories of neuronal networks [3] and can synergize with other drugs, like lapatinib, to induce cell death in triple-negative breast cancer [4]. This suggests this compound could be valuable in combination therapy studies.

Workflow for Stock Solution Preparation and Use

The diagram below outlines the recommended workflow for preparing and using your this compound stock solution.

Start Start Preparation Weigh Weigh powdered compound Start->Weigh Dissolve Dissolve in DMSO to 10 mM concentration Weigh->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store Store aliquots at -80°C Aliquot->Store Thaw Thaw aliquot on ice for immediate use Store->Thaw Use Use in experiment Thaw->Use Discard Discard leftover solution Do not refreeze Use->Discard

Safety and Compliance

  • Intended Use: this compound is strictly for research purposes and is not for diagnostic or therapeutic use [2] [1].
  • Handling Precautions: Always refer to the product's Safety Data Sheet (SDS) for specific hazards, personal protective equipment (PPE) requirements, and safe handling procedures.

References

JNK Inhibitor VIII experimental variability solutions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Specifications & Handling

Accurately preparing and storing the compound is the first step to ensuring experimental reproducibility.

Specification Details
CAS Number 894804-07-0 [1]
Molecular Formula C₁₈H₂₀N₄O₄ [1] [2]
Molecular Weight 356.37 g/mol [1]
Purity ≥95% [1] (One supplier indicates a lot with 98.93% purity [2])
Solubility Soluble in DMSO (25 mg/mL or 70.15 mM). Sonication is recommended [2].
Storage Powder: -20°C for 3 years; in solvent: -80°C for 1 year [2].

Biological Activity & Selectivity

JNK Inhibitor VIII is an ATP-competitive, selective inhibitor of c-Jun N-terminal kinases. The table below summarizes its reported potency, though you should note some variability in the data from different sources.

Kinase Isoform Reported IC₅₀ / Kᵢ Values Citations
JNK1 IC₅₀ = 45 nM; Kᵢ = 2 nM [2]
JNK2 IC₅₀ = 160 nM; Kᵢ = 4 nM [2]
JNK3 Kᵢ = 52 nM [2]
Cellular Effects Suppresses apoptosis, caspase cleavage, and cytochrome C release; blocks JNK phosphorylation without affecting IL-6, IL-8, or COX-2 expression. [1]

Experimental Troubleshooting Guide

Here are solutions to common problems researchers encounter when using this compound.

FAQ 1: Why am I not observing the expected inhibitory effect in my cellular assay?
  • Incorrect Concentration: The inhibitor's effective concentration is highly context-dependent. A recent study on a different JNK inhibitor (IQ-1S) found that 2 µM had no significant effect on breast cancer spheroid growth, while 20 µM significantly reduced spheroid size and altered morphology [3]. Always perform a dose-response curve.
  • Improper Handling: this compound requires storage at -20°C (powder) or -80°C (solution) [2]. Repeated freeze-thaw cycles of the stock solution can degrade the compound. Prepare small, single-use aliquots.
  • Validation Failure: Always include a positive control to confirm JNK pathway activation and inhibition. For example, you can use anisomycin to activate JNK and demonstrate that the inhibitor blocks downstream phosphorylation of c-Jun [1] [4].
FAQ 2: How can I improve consistency in my 3D spheroid models?
  • Standardized Seeding: Variability in initial spheroid size can lead to inconsistent results. Use a hydrogel microchamber array (hMCA) to generate spheroids from a defined number of single cells (e.g., ~9 cells/object) to ensure uniform starting conditions [3].
  • Monitor Morphology: In addition to measuring spheroid size, document morphology. Treatment with an effective JNK inhibitor may cause spheroids to lose their regular, round shape, which is an important phenotypic endpoint [3].
  • Viability Staining: Use dual staining with Fluorescein-diacetate (FDA) for live cells and Propidium Iodide (PI) for dead cells to assess viability within the 3D structure quantitatively [3].
FAQ 3: The cellular responses to the inhibitor are highly variable between cell lines. Is this normal?
  • Yes, this is expected. JNK activation dynamics are highly heterogeneous and depend on the cell type and stimulus [4]. A treatment that induces a sustained JNK activation in one context may only produce a transient pulse in another [4]. This fundamental difference can lead to varying downstream gene expression and cell fate decisions. Characterizing the JNK activation dynamics in your specific model is crucial for interpreting results.

Experimental Workflow & Pathway Context

To help you visualize a robust experimental setup and the biological context of JNK inhibition, refer to the following diagrams.

workflow Start Start Experiment Prep Prepare Stock Solution (DMSO, 25 mg/mL, sonicate) Start->Prep Aliquots Aliquot & Store at -80°C Prep->Aliquots Treat Treat Cells (Include vehicle and positive control groups) Aliquots->Treat Harvest Harvest Samples Treat->Harvest Analyze Analyze Results (p-c-Jun Western blot, Cell Viability Assay, etc.) Harvest->Analyze

Diagram 1: Recommended experimental workflow for using this compound, highlighting key steps for reproducibility.

pathway Stimulus Cellular Stress (e.g., Anisomycin, TNF-α) MKKK MAPKKK Stimulus->MKKK MKK4_7 MKK4/7 MKKK->MKK4_7 JNK JNK (Inactive) MKK4_7->JNK pJNK JNK (Active, phosphorylated) JNK->pJNK cJun Transcription Factor c-Jun pJNK->cJun Apoptosis Cellular Responses: Apoptosis, Inflammation cJun->Apoptosis Inhibitor This compound Inhibitor->pJNK  Inhibits

Diagram 2: Simplified JNK signaling pathway. This compound acts by competitively inhibiting ATP binding, thereby preventing JNK phosphorylation and activation, which blocks downstream signaling events like c-Jun-mediated transcription [1] [2] [5].

Key Technical Takeaways

To minimize variability in your experiments with this compound, focus on these core principles:

  • Validate Your System: Confirm JNK pathway activation and inhibition in your specific cell model using phospho-specific antibodies (e.g., against c-Jun) [4].
  • Empirically Determine Concentration: Do not rely solely on published IC₅₀ values; perform a dose-response curve for your specific assay, especially in complex models like 3D spheroids [3].
  • Control Seeding Density: In 2D and 3D cultures, standardize the number of cells at the start of the experiment to reduce noise [3].
  • Account for Dynamic Heterogeneity: Be aware that JNK signaling is not a simple on/off switch but involves complex temporal dynamics that can influence the outcome [4].

References

JNK Inhibitor VIII kinase selectivity profile 72 kinases

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Potency & Selectivity of JNK Inhibitor VIII

This compound (also known as TCS JNK 6o) is a potent ATP-competitive inhibitor designed to target the c-Jun N-terminal kinase family [1] [2].

The table below outlines its published potency against the JNK isoforms and its performance in a broader kinase panel screen.

Kinase Target / Panel Reported Activity (IC₅₀ / Kᵢ) Experimental Context
JNK1 IC₅₀ = 45 nM; Kᵢ = 2 nM [1] Cell-free assay [1]
JNK2 IC₅₀ = 160 nM; Kᵢ = 4 nM [1] Cell-free assay [1]
JNK3 Kᵢ = 52 nM [1] Cell-free assay [1]
JNK1α1 28.1% activity remaining at 0.5 µM [3] EMD Millipore KinaseProfiler screen (234 kinase panel) [3]

The data suggests this compound is a potent and selective JNK inhibitor, though a full kinome-wide selectivity plot is not available in the searched literature.

Guide to Experimental Profiling Methods

Since a full profile for this compound is not publicly available, the following established experimental workflows can guide your own profiling efforts or your evaluation of other inhibitors.

The diagram below illustrates a generalized workflow for determining kinase selectivity, adapted from the Kinase Inhibitor Profiling to Identify Kinases (KiPIK) method [4].

Start Start: Identify Phosphorylation of Interest Extract Prepare Cell Extract (With Phosphatase Inhibitors) Start->Extract Reaction Parallel In-Vitro Kinase Reactions (Substrate + Extract + Each Inhibitor) Extract->Reaction InhibitorPanel Panel of Profiled Kinase Inhibitors InhibitorPanel->Reaction Detection Detect/Quantify Substrate Phosphorylation Reaction->Detection Fingerprint Generate Inhibition Fingerprint Detection->Fingerprint Compare Compare Fingerprint to Database (e.g., PKIS, Davis dataset) Fingerprint->Compare Identify Identify Candidate Kinases (High Correlation Match) Compare->Identify

Core Methodology Explained [4]:

  • Principle: This method exploits the unique "inhibition fingerprint" of well-characterized kinase inhibitors. The pattern of how a panel of these inhibitors affects the phosphorylation of your target substrate in a cell extract is used to identify the responsible kinase.
  • Inhibitor Libraries: Common libraries with extensive pre-profiled data include the Published Kinase Inhibitor Sets (PKIS1 & PKIS2) and commercial libraries from companies like EMD Millipore [4].
  • Profiling Assays: Broad kinase profiling often relies on commercial services that use platforms like the DiscoveRx KINOMEscan, EMD Millipore KinaseProfiler, or Reaction Biology Kinase Hotspot [3]. These services can provide quantitative data on a compound's interaction with hundreds of kinases.

Insights for Your Comparison Guide

To objectively compare this compound with other alternatives, you may consider the following points:

  • Benchmark Against Other JNK Inhibitors: For a meaningful comparison, you could include data on other well-known JNK inhibitors.
    • SP600125: This was one of the first commercially available JNK inhibitors but is known for its relatively limited selectivity [5].
    • JNK-IN-8: A potent, irreversible covalent inhibitor that targets a specific cysteine residue present in all JNK isoforms [6].
    • Reversible Covalent Inhibitors (e.g., 1aR-IN-8): Represent a newer generation of inhibitors that form reversible bonds with the target cysteine, which may offer improved resilience against off-target effects and fine-tunable residence time [6].
  • Acknowledge Data Gaps: It is scientifically rigorous to note that while this compound is a potent JNK inhibitor, its comprehensive, publicly available kinome-wide selectivity data is less extensive than for some other tool compounds.

References

JNK Inhibitor VIII Ki comparison JNK1 JNK2 JNK3

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Profile

The table below summarizes the key potency metrics for JNK Inhibitor VIII (also known as TCS JNK 6o) against the different JNK isoforms.

JNK Isoform Ki (Kinase Inhibition Constant) IC₅₀ (Half-Maximal Inhibitory Concentration)
JNK1 2 nM [1] [2] [3] 45 nM [1] [2]
JNK2 4 nM [1] [2] [3] 160 nM [1] [2]
JNK3 52 nM [1] [2] [3] Information Not Fully Specified

The lower the Ki and IC₅₀ values, the more potent the inhibitor. Based on the Ki values, this compound is highly potent against JNK1 and JNK2, with significantly lower potency against JNK3 [1] [3].

Experimental Context & Protocols

The data in the table comes from standardized biochemical assays. Here is a breakdown of the experimental methodologies:

  • Cell-Free Assays for Ki and IC₅₀: The Ki and IC₅₀ values were determined using in vitro kinase activity assays [1]. In these experiments, the purified JNK enzymes are incubated with the inhibitor and an ATP source. The rate of phosphorylation of a substrate is measured to determine the inhibitor's potency in isolating the enzyme's activity [1].
  • Cellular Function Assay: In addition to cell-free data, one study demonstrated the compound's activity in a cellular context. In HepG2 cells (a human liver cancer cell line), this compound inhibited the phosphorylation of c-Jun (a direct substrate of JNK) with an EC₅₀ of 0.92 μM, confirming its cell-permeability and functional inhibition [1].

The JNK Signaling Pathway and Inhibition Mechanism

This compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the JNK enzymes, preventing them from phosphorylating their downstream targets [3]. The following diagram illustrates the JNK signaling pathway and where the inhibitor acts.

jnk_pathway Extracellular Stress Extracellular Stress MAP3K MAP3K Extracellular Stress->MAP3K Activates MAP2K (MKK4/7) MAP2K (MKK4/7) MAP3K->MAP2K (MKK4/7) Phosphorylates JNK (Inactive) JNK (Inactive) MAP2K (MKK4/7)->JNK (Inactive) Phosphorylates JNK (Active) JNK (Active) JNK (Inactive)->JNK (Active) T183/Y185 Transcription Factors (e.g., c-Jun) Transcription Factors (e.g., c-Jun) JNK (Active)->Transcription Factors (e.g., c-Jun) Phosphorylates Cellular Response Cellular Response Transcription Factors (e.g., c-Jun)->Cellular Response Alters Gene Expression This compound This compound This compound->JNK (Active) Inhibits

Key Distinctions from Other JNK Inhibitors

When comparing this compound to other research compounds, its profile stands out:

  • Compared to SP600125: this compound is significantly more potent and selective. SP600125 is a well-known but broad-spectrum inhibitor with documented activity against many other kinases like Aurora A, FLT3, and TRKA, which can confound experimental results [2].
  • Compared to JNK-IN-8: this compound is a reversible, ATP-competitive inhibitor. In contrast, JNK-IN-8 is an irreversible covalent inhibitor that forms a permanent bond with a specific cysteine residue in the JNK active site [4] [5] [6]. While covalent inhibitors can offer prolonged effects, they also carry a higher risk of off-target reactivity. Newer reversible covalent inhibitors are being developed to mitigate this risk [5].

References

JNK Inhibitor VIII reversible vs irreversible inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Reversible vs. Irreversible JNK Inhibitors

The table below summarizes the core differences between JNK Inhibitor VIII and a prominent irreversible inhibitor, JNK-IN-8.

Feature This compound (TCS JNK 6o) JNK-IN-8
Type of Inhibition Reversible (binds competitively and reversibly to the ATP site) [1] Irreversible (forms a covalent bond with a conserved cysteine) [2] [3] [4]
Primary Target JNK1, JNK2, JNK3 [1] JNK1, JNK2, JNK3 [3]
Key Structural Target ATP-binding site [1] Cys116 in JNK1/JNK2; Cys154 in JNK3 [2] [5]
Biochemical Potency (IC₅₀) JNK1: 45 nM; JNK2: 160 nM (Cell-free assay) [1] JNK1: 4.7 nM; JNK2: 18.7 nM; JNK3: 1 nM (In A375 cells) [3]
Cellular Activity Example Inhibits c-Jun phosphorylation in HepG2 cells (Ki=4 nM) [1] Inhibits c-Jun phosphorylation in HeLa (IC₅₀=486 nM) and A375 cells (IC₅₀=338 nM) [3]
Evidence of Covalent Binding No evidence found; stated to be reversible [1] Yes; confirmed by mass shift and X-ray co-crystallography [2] [3]

Experimental Evidence & Key Methodologies

The classification of these inhibitors is supported by distinct experimental approaches.

  • For this compound (Reversible): The primary evidence is direct statement in its profile, noting it "binds competitively and reversibly to the ATP site" [1]. Reversibility is typically confirmed through experiments like jump dilution, where rapid dilution of the enzyme-inhibitor mixture significantly restores enzyme activity if the inhibitor is reversible [6].

  • For JNK-IN-8 (Irreversible): Multiple lines of evidence confirm its mechanism:

    • Binding Kinetics Assays: A specialized protocol involves treating cell lysates with JNK-IN-8, followed by gel filtration to remove unbound compound. Persistent inhibition confirms irreversible binding [3].
    • Electrophoretic Mobility Shift: Covalent modification of JNK by JNK-IN-8 causes a slight but detectable decrease in the protein's mobility on an SDS-PAGE gel, which does not occur with reversible inhibitors [5] [3].
    • Mass Spectrometry & Crystallography: LC/MS analysis shows a mass shift consistent with a single covalent adduct, and crystal structures visually confirm the covalent bond between the inhibitor's acrylamide group and the cysteine sulfur atom [2] [7].

JNK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the JNK signaling pathway and where these inhibitors act.

jnk_pathway Extracellular_Stimuli Extracellular Stimuli (Stress, Cytokines, UV) MAP3K MAP3K Extracellular_Stimuli->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K Phosphorylation JNK JNK (MAPK) MAP2K->JNK Phosphorylation (Activation) cJun Transcription Factor (e.g., c-Jun) JNK->cJun Phosphorylation Cellular_Response Cellular Response (Apoptosis, Inflammation) cJun->Cellular_Response Irreversible_Inhibitor Irreversible Inhibitor (e.g., JNK-IN-8) Irreversible_Inhibitor->JNK Covalent Binding Reversible_Inhibitor Reversible Inhibitor (e.g., this compound) Reversible_Inhibitor->JNK Competitive Binding

Research Implications and Recent Developments

The choice between reversible and irreversible inhibitors has significant practical implications for your research.

  • Reversible Inhibitors (this compound): Effects are transient and concentration-dependent. This can be advantageous for studying acute signaling events or when prolonged inhibition is undesirable [1] [6].
  • Irreversible Inhibitors (JNK-IN-8): Effects are prolonged and less dependent on intracellular ATP concentrations. This provides durable pathway suppression, which is useful for validating long-term phenotypic effects and can offer higher selectivity through dual recognition (non-covalent binding and covalent bonding) [2] [8].
  • Emerging Reversible Covalent Inhibitors: Recent research is developing JNK inhibitors with precision-guided reversible warheads (e.g., cyclohexenone). These aim to maintain the potency and selectivity of covalent inhibitors while reducing the risk of off-target effects by forming a transient covalent bond that slowly dissociates [5].

References

JNK Inhibitor VIII validation in c-Jun phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

JNK-c-Jun Signaling Pathway

To provide context for the experimental protocols, the diagram below illustrates the core JNK signaling pathway leading to c-Jun phosphorylation, a common target for the inhibitors discussed.

G Cellular Stress Cellular Stress MAP3K (e.g., MLK3) MAP3K (e.g., MLK3) Cellular Stress->MAP3K (e.g., MLK3) Activates Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K (e.g., MLK3) Activates MAP2K (MKK4/7) MAP2K (MKK4/7) MAP3K (e.g., MLK3)->MAP2K (MKK4/7) Phosphorylates JNK (activated) JNK (activated) MAP2K (MKK4/7)->JNK (activated) Phosphorylates Thr183/Tyr185 c-Jun Transcription Factor c-Jun Transcription Factor JNK (activated)->c-Jun Transcription Factor Phosphorylates Ser63/Ser73 p-c-Jun p-c-Jun c-Jun Transcription Factor->p-c-Jun Altered Gene Expression Altered Gene Expression p-c-Jun->Altered Gene Expression AP-1 Complex Mediated Transcription

Key JNK Inhibitors and Experimental Data

The table below summarizes quantitative data for well-characterized JNK inhibitors from the search results, which can serve as a reference for comparison.

Inhibitor Name Mechanism of Action Reported IC₅₀ / EC₅₀ (c-Jun Phosphorylation) Key Experimental Context (Cell Line)
JNK-IN-8 Irreversible covalent inhibitor; targets Cys116 in JNK1/2 and Cys154 in JNK3 [1] [2] [3]. EC₅₀ = 338 nM [3] A375 cells (human melanoma) [3]
EC₅₀ = 486 nM [3] HeLa cells (cervical adenocarcinoma) [3]
SP600125 Reversible, ATP-competitive inhibitor (noted for poor selectivity) [1] [4]. Used at 10 µM to inhibit apoptosis [4] U-1810 cells (non-small cell lung cancer) [4]
IQ-1S High-affinity JNK inhibitor (Kd in nanomolar range) [5]. Used at 10-20 µM to reduce proliferation & induce apoptosis [5] MCF-7 cells (breast cancer) [5]

A Practical Path for Your Validation Guide

Since direct data on JNK Inhibitor VIII was not available, here is a practical approach to gather the necessary information for your comparison guide:

  • Consult Supplier Documentation: The most direct source for validation data on this compound is the manufacturer or supplier. They often provide detailed datasheets with information on purity, solubility, and specific biological activity, including IC₅₀ values in various assay formats.
  • Search Literature Databases: Conduct a targeted search on scholarly databases like PubMed or Google Scholar using the terms "this compound" along with "c-Jun" and "phosphorylation". This may reveal original research articles that have independently validated the compound.
  • Establish Your Own Validation Protocol: The methodologies below, compiled from the search results, are standard for validating JNK inhibitor activity and can be used as a template for your own testing or for understanding reported data [6] [3].
Core Experimental Protocol for Validating JNK Inhibitors
  • Cell Stimulation and Inhibition:

    • Stimulus: Treat cells with a JNK pathway agonist. Common methods include:
      • Sorbitol (osmotic stress) [7]
      • TNF-α (inflammatory cytokine) [8] [9]
      • EGF (growth factor) [6]
      • Anisomycin (protein synthesis inhibitor and JNK agonist) [8]
    • Inhibition: Pre-treat cells with the JNK inhibitor for a defined period (e.g., 1 hour) before adding the stimulus [6] [3].
  • Cell Lysis and Protein Extraction:

    • Lyse cells using RIPA buffer or similar, supplemented with protease and phosphatase inhibitors to preserve phosphorylation states [10] [6] [4].
  • Detection and Analysis (Key Assays):

    • Western Blotting: This is the most common method.
      • Primary Antibodies: Use antibodies against phospho-c-Jun (Ser63 or Ser73) and total c-Jun. To confirm JNK inhibition, also probe for phospho-JNK (Thr183/Tyr185) and total JNK [8] [6] [7].
      • Expected Result: Effective JNK inhibitors will reduce the intensity of the phospho-c-Jun and phospho-JNK bands in a dose-dependent manner, without affecting total protein levels.
    • Kinase Assays:
      • Performed with purified JNK enzymes and c-Jun as a substrate to measure direct inhibition, often using non-radioactive assay kits [10] [3].
    • Cell Viability and Apoptosis Assays:
      • Functional validation can include measuring synergy with other drugs (e.g., lapatinib) using cell viability assays (MTT, CellTiter-Glo) and apoptosis assays (Annexin V/PI staining) [6] [5].

References

JNK Inhibitor VIII comparison pyridopyrimidinone inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Profiles at a Glance

The table below summarizes the key characteristics of JNK Inhibitor VIII and a representative pyridopyrimidinone inhibitor based on the search results.

Feature This compound (TCS JNK 6o) Pyridopyrimidinone Inhibitor (Compound 13 from [1])
Chemical Class Not specified in available data Pyridopyrimidinone [1]
Reported Mechanism ATP-competitive, reversible binder [2] ATP-competitive, Type-I kinase inhibitor [1]
Biochemical Potency (IC50) JNK1: 45 nM; JNK2: 160 nM [2] JNK3: 15 nM [1]
Binding Affinity (Ki) JNK1: 2 nM; JNK2: 4 nM; JNK3: 52 nM [2] Not explicitly provided
Selectivity Remarkable selectivity profile reported [2] High selectivity over p38 (>10 μM); clean CYP-450 inhibition profile [1]
Cellular Activity Inhibits c-Jun phosphorylation in HepG2 cells (EC₅₀ = 0.92 μM) [2] Potent in cell-based c-Jun phosphorylation assays [1]
DMPK Properties Not detailed in available sources High stability in human liver microsomes (t₁/₂ = 76 min); excellent oral bioavailability (%F = 87 in rats) [1]
Primary Research Context Tool for pharmacological inhibition of JNK [2] Developed as a potential therapeutic for CNS diseases like Parkinson's [1]
Structural Data Not available in searched sources Co-crystal structure with JNK3 solved (PDB code not provided) [1]

Guide to Key Experimental Protocols

Understanding the experimental methods used to generate the data above is crucial for interpretation and replication.

  • Biochemical Kinase Assays: The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are standard measures of a compound's potency in cell-free systems. These values are determined by incubating the purified JNK enzyme with ATP and a substrate, in the presence of varying concentrations of the inhibitor. The IC50 represents the concentration of inhibitor required to reduce the enzyme's activity by half, while the Ki is a calculated value representing the binding affinity between the enzyme and the inhibitor [2].
  • Cellular Functional Assays: A common method to confirm a JNK inhibitor's activity in living cells is the c-Jun phosphorylation assay. Cells are stimulated (e.g., with sorbitol or other stressors) to activate the JNK pathway, then treated with the inhibitor. The level of phosphorylated c-Jun, a direct downstream target of JNK, is measured via Western blot. A reduction in c-Jun phosphorylation indicates successful on-target inhibition of JNK activity within the cell [3] [1] [2].
  • Pharmacokinetic (DMPK) Studies: Key parameters for therapeutic potential include:
    • Microsomal Stability: This test incubates the compound with liver enzymes to predict its metabolic breakdown rate, reported as half-life (t₁/₂) [1].
    • Oral Bioavailability (%F): This measures the fraction of an orally administered dose that reaches the systemic circulation, typically determined through in vivo studies in animal models [1].

The JNK Signaling Pathway Context

To understand how these inhibitors work, it's helpful to see their target in the broader signaling context. The pathway diagram below illustrates the cascade.

jnk_pathway cluster_target Inhibitor Target (ATP-binding site) stimuli Extracellular Stress (Cytokines, UV, Osmotic) receptors Cell Membrane Receptors stimuli->receptors map3k MAP3Ks (MEKK1-4, MLK, ASK1) receptors->map3k Activation map2k MAP2Ks MKK4 / MKK7 map3k->map2k Phosphorylation jnk JNK (Inactive) map2k->jnk Dual Phosphorylation (Thr, Tyr) jnk_active JNK (Active) jnk->jnk_active Phosphorylation transcription Nuclear Transcription Factors (c-Jun, ATF2, Elk-1) jnk_active->transcription Translocates to Nucleus & Phosphorylates cellular_outcomes Cellular Outcomes (Apoptosis, Inflammation, Proliferation) transcription->cellular_outcomes

Research Application Guide

Choosing between these inhibitors depends heavily on your specific research goals.

  • For general JNK pathway inhibition in cellular models, This compound is a well-established and selective tool compound. Its reversible mechanism and available cellular activity data make it suitable for probing JNK's role in various processes like inflammation or apoptosis [2].
  • For research with a therapeutic focus, especially on CNS diseases, or for studies requiring high oral bioavailability, the pyridopyrimidinone class, particularly compound 13, presents a strong candidate with excellent pharmacokinetic properties [1].
  • For structural studies, the pyridopyrimidinone class has a clear advantage, as co-crystal structures with JNK3 have been solved, providing atomic-level insights for rational drug design [1].

References

JNK Inhibitor VIII efficacy HepG2 cells EC50

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data in HepG2 Cells

The key quantitative data for JNK Inhibitor VIII (also known as TCS JNK 6o) in HepG2 cells is summarized in the table below.

Assay Type Measurement Type Value Citation
Function Assay EC50 (half-maximal effective concentration) 0.92 μM [1]
Function Assay Ki (inhibition constant) 4 nM [1]

This data indicates that this compound is a highly potent and effective inhibitor of JNK signaling in a hepatocellular carcinoma (HepG2) model [1].

Experimental Protocol

The experimental details from the cited source are as follows:

  • Cell Line: HepG2 (human hepatocellular carcinoma cells).
  • Assay Type: Function assay measuring inhibition of c-Jun phosphorylation.
  • Key Measured Variable: Phosphorylation status of c-Jun, a direct substrate of JNK kinases.
  • Methodology: The specific study used this compound to treat HepG2 cells. The potency of JNK inhibition was determined by measuring the reduction in phosphorylated c-Jun, yielding the EC50 value of 0.92 μM. The Ki of 4 nM was determined for the JNK2 isoform in cell-free assays, highlighting its high binding affinity [1].

JNK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core JNK signaling pathway and the mechanism by which this compound acts.

G StressStimuli External Stress Stimuli (e.g., LPS, Cytokines) MAP3K MAP3K StressStimuli->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK (activated, p-JNK) MAP2K->JNK Phosphorylation cJun Transcription Factor c-Jun JNK->cJun Phosphorylation GeneExpression Gene Expression (Proliferation, Inflammation) cJun->GeneExpression Inhibitor This compound Inhibitor->JNK Binds ATP site Reversible Inhibitor

This compound is an ATP-competitive, reversible inhibitor that targets all three JNK isoforms (JNK1, JNK2, JNK3) with high selectivity [2] [1]. It potently blocks the phosphorylation and activation of the downstream substrate c-Jun, a key step in this signaling cascade [1].

Research Context and Comparison

  • High Selectivity: The inhibitor shows excellent selectivity for JNK over many other kinases, making it a valuable tool for probing JNK-specific functions [1].
  • Research Applications: JNK inhibitors are investigated in cancer research, inflammatory diseases, and acute lung injury models, as JNK signaling is involved in cell proliferation, survival, and inflammation [3] [4].

References

JNK Inhibitor VIII PTEN null fibroblast growth

Author: Smolecule Technical Support Team. Date: February 2026

JNK Inhibition in PTEN Null Systems

Research indicates that the JNK signaling pathway is a critical functional target in cells lacking the tumor suppressor PTEN.

  • Mechanistic Insight: A key study found that PTEN null cells exhibit higher JNK activity. Genetic studies demonstrated that JNK functions in parallel to and independently of the AKT pathway. Furthermore, PTEN deficiency sensitizes cells to JNK inhibition [1].
  • Therapeutic Implication: This research identified JNK as important in PI3K-driven cancers and suggests that targeting JNK could be a viable therapeutic strategy, especially in a PTEN-deficient context [1].

Quantitative Profile of JNK Inhibitor VIII

The table below summarizes the biochemical characteristics of this compound, a potent and selective ATP-competitive inhibitor, as provided by the manufacturer [2].

Property Description / Value
Product Name This compound (Calbiochem)
Quality ≥95% (HPLC) [2]
Mechanism of Action ATP-competitive, reversible inhibitor [2]
Cell Permeability Yes [2]
Potency (Ki) JNK1: 2 nM; JNK2: 4 nM; JNK3: 52 nM [2]
Cellular Activity (EC₅₀) Inhibits c-Jun phosphorylation with EC₅₀ of 920 nM in HepG2 cells [2]
Key Phenotypic Effect Preferentially blocks the growth of PTEN null mouse embryonic fibroblasts [2]
Selectivity Excellent selectivity over 72 other kinases [2]

Experimental Context and Workflow

To understand how the data for this compound was generated, here is a generalized experimental workflow based on common practices for characterizing kinase inhibitors.

Comparative JNK Inhibitor Data

While a direct comparison for this compound is not available, the table below summarizes information on other JNK inhibitors mentioned in the search results to provide context for the field.

Inhibitor Name Reported Key Characteristics Relevant Experimental Context
This compound Potent, selective, ATP-competitive; preferentially blocks growth of PTEN null MEFs [2]. Characterized in PTEN null mouse embryonic fibroblasts [2].
SP600125 Reversible, ATP-competitive inhibitor; used extensively in basic research [3]. Depletes stem-like glioblastoma cells [3]; modulates fibroblast activation [4] [5].
YL5084 Covalent inhibitor with selectivity for JNK2 over JNK1 (20-fold higher Kinact/KI) [6]. Represents a newer approach for isoform-selective inhibition; engages JNK2 in cells [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

356.14845513 Da

Monoisotopic Mass

356.14845513 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

JNK Inhibitor VIII

Dates

Last modified: 08-15-2023
1: Caly L, Li HM, Bogoyevitch MA, Jans DA. c-Jun N-terminal kinase activity is required for efficient respiratory syncytial virus production. Biochem Biophys Res Commun. 2017 Jan 29;483(1):64-68. doi: 10.1016/j.bbrc.2017.01.005. Epub 2017 Jan 4. PubMed PMID: 28062184.
2: Bertoldo MJ, Bernard J, Duffard N, Tsikis G, Alves S, Calais L, Uzbekova S, Monniaux D, Mermillod P, Locatelli Y. Inhibitors of c-Jun phosphorylation impede ovine primordial follicle activation. Mol Hum Reprod. 2016 May;22(5):338-49. doi: 10.1093/molehr/gaw012. Epub 2016 Feb 7. PubMed PMID: 26908644.
3: Turpeinen T, Nieminen R, Moilanen E, Korhonen R. Mitogen-activated protein kinase phosphatase-1 negatively regulates the expression of interleukin-6, interleukin-8, and cyclooxygenase-2 in A549 human lung epithelial cells. J Pharmacol Exp Ther. 2010 Apr;333(1):310-8. doi: 10.1124/jpet.109.157438. Epub 2010 Jan 20. PubMed PMID: 20089808.
4: Ogino T, Ozaki M, Hosako M, Omori M, Okada S, Matsukawa A. Activation of c-Jun N-terminal kinase is essential for oxidative stress-induced Jurkat cell apoptosis by monochloramine. Leuk Res. 2009 Jan;33(1):151-8. doi: 10.1016/j.leukres.2008.07.009. Epub 2008 Aug 20. PubMed PMID: 18718660.

Explore Compound Types